gamma-Cyclodextrin xhydrate
Description
Overview of Cyclodextrins as Macrocyclic Host Molecules
Cyclodextrins are a family of cyclic oligosaccharides composed of α-D-glucopyranoside units linked by α-1,4 glycosidic bonds. wikipedia.org These molecules are produced from starch through enzymatic conversion. wikipedia.org Their structure is often described as a truncated cone or torus with a hydrophilic exterior and a hydrophobic interior cavity. wikipedia.orgmdpi.com This dual characteristic allows them to encapsulate other, typically hydrophobic, "guest" molecules within their central cavity, forming what are known as inclusion complexes. chemicalbook.com This ability to act as a host for other molecules is a cornerstone of their utility in various scientific and industrial fields. wikipedia.org
Gamma-cyclodextrin (B1674603) is distinguished by being composed of eight α-D-glucopyranose units linked in a ring. wikipedia.orgchemicalbook.com This composition gives it a larger internal cavity compared to the more common alpha- and beta-cyclodextrins. ontosight.ai The result is a tapered cylinder-like shape with eight primary alcohols on one side and sixteen secondary alcohol groups on the other. wikipedia.org The exterior surface of gamma-cyclodextrin is hydrophilic, which contributes to its notable water solubility, while the internal cavity is hydrophobic. wikipedia.org
Key Structural Features of Gamma-Cyclodextrin:
Composition: 8 α-D-glucopyranose units wikipedia.org
Shape: Toroidal or truncated cone wikipedia.org
Exterior: Hydrophilic wikipedia.org
Interior: Hydrophobic cavity wikipedia.org
The three primary types of cyclodextrins—alpha (α), beta (β), and gamma (γ)—differ in the number of glucose units they contain, which directly impacts their physical and chemical properties. wikipedia.org Alpha-cyclodextrin (B1665218) has six, beta-cyclodextrin (B164692) has seven, and gamma-cyclodextrin has eight glucose subunits. wikipedia.org These structural differences lead to variations in their cavity size, solubility, and consequently, their applications in research.
Gamma-cyclodextrin's larger cavity size makes it suitable for encapsulating larger guest molecules compared to its alpha and beta counterparts. ontosight.aiwikipedia.org It also exhibits the highest water solubility among the three. ontosight.aimdpi.com In contrast, alpha-cyclodextrin has a smaller cavity, limiting the size of molecules it can host. sigmaaldrich.com Beta-cyclodextrin, with its intermediate size, is often used for a wide range of common guest molecules like hormones and vitamins. sigmaaldrich.com However, the choice of cyclodextrin (B1172386) is critical, as a good "fit" between the host and guest molecule is necessary for effective complexation. sigmaaldrich.com
Interactive Data Table: Comparison of Alpha-, Beta-, and Gamma-Cyclodextrin
| Property | Alpha-Cyclodextrin | Beta-Cyclodextrin | Gamma-Cyclodextrin |
| Number of Glucose Units | 6 | 7 | 8 |
| Molecular Formula | C₃₆H₆₀O₃₀ | C₄₂H₇₀O₃₅ | C₄₈H₈₀O₄₀ |
| Molar Mass (g·mol⁻¹) | 972.84 | 1134.98 | 1297.12 |
| Solubility in water ( g/100 mL) | 14.5 | 1.85 | 23.2 |
| Cavity Diameter (Å) | 4.7 - 5.3 | 6.0 - 6.5 | 7.5 - 8.3 |
Data sourced from multiple scientific resources.
Gamma-cyclodextrin plays a crucial role in the field of supramolecular chemistry, which focuses on the study of systems composed of multiple molecules held together by non-covalent bonds. wikipedia.org The ability of gamma-cyclodextrin to form stable inclusion complexes with a wide variety of guest molecules is a prime example of host-guest chemistry. chemicalbook.com The formation of these complexes is driven by the hydrophobic nature of the cyclodextrin's cavity and the appropriate size and shape of the guest molecule. mdpi.com
This host-guest interaction is significant for several reasons. It can enhance the solubility and stability of the guest molecule, a property that is particularly valuable in pharmaceutical and food industries. ontosight.ai Furthermore, the study of these interactions provides fundamental insights into molecular recognition, a key process in many biological systems. wikipedia.org For instance, research has shown that gamma-cyclodextrin can form complexes with molecules like perfluorooctanoic acid (PFOA), potentially aiding in its removal from biological systems. nih.gov In materials science, these interactions are being explored to create novel self-assembling materials and hydrogels. rsc.org
Historical Perspectives and Evolution of Gamma-Cyclodextrin Research Methodologies
The history of cyclodextrin research can be traced back to the late 19th century. In 1891, A. Villiers first described a crystalline substance derived from starch, which he named "cellulosine". uni-wuppertal.de Shortly after, Franz Schardinger identified the three naturally occurring cyclodextrins: alpha, beta, and gamma, which were then referred to as "Schardinger sugars". wikipedia.org
The early 20th century saw foundational research into the complex-forming abilities of cyclodextrins. wikipedia.org However, it was not until 1948 that gamma-cyclodextrin was discovered by Freudenberg. dokumen.pubnih.gov The subsequent decades brought about a deeper understanding of their structure and chemistry, leading to their industrial production by the late 1960s. uni-wuppertal.de
The methodologies for studying gamma-cyclodextrin have evolved significantly over time. Early research relied on classical chemical analysis and observation of crystalline structures. uni-wuppertal.de The advent of modern analytical techniques has allowed for a much more detailed characterization of gamma-cyclodextrin and its inclusion complexes. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been instrumental in elucidating the precise structures and interactions between host and guest molecules. nih.govmdpi.com More recently, advanced methods like density functional theory (DFT) calculations and molecular dynamics simulations are being used to model and predict the behavior of these supramolecular systems at the atomic level. acs.orgrsc.org Chromatographic techniques, particularly those using cyclodextrin-based stationary phases, have also become crucial for separating and analyzing complex chemical mixtures. mdpi.com
Structure
2D Structure
Properties
IUPAC Name |
(1R,5S,6R,8S,10S,11R,13R,15R,16S,18R,20R,21S,23R,25R,26S,28S,30S,31R,33S,35S,36R,38S,40S,41S,42S,43S,44S,45S,46S,47R,48R,49R,50R,51R,52R,53S,54S,55S,56S)-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H80O40.H2O/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58;/h9-72H,1-8H2;1H2/t9-,10-,11-,12-,13-,14+,15+,16+,17-,18-,19-,20-,21-,22+,23+,24+,25-,26-,27-,28-,29-,30+,31+,32+,33-,34-,35-,36-,37-,38+,39+,40+,41-,42?,43-,44-,45-,46+,47+,48+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKUKQHKKVTYOE-KGMMMUSDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@H]5[C@@H](O[C@H]([C@H]([C@@H]5O)O)O[C@H]6[C@@H](OC([C@H]([C@@H]6O)O)O[C@H]7[C@@H](O[C@H]([C@H]([C@@H]7O)O)O[C@H]8[C@@H](O[C@H]([C@H]([C@@H]8O)O)O[C@H]9[C@@H](O[C@@H](O2)[C@H]([C@@H]9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O41 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1315.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthesis and Production Methodologies for Gamma Cyclodextrin and Its Derivatives
Enzymatic Production Pathways
The industrial production of cyclodextrins relies on the enzymatic conversion of starch by cyclodextrin (B1172386) glycosyltransferase (CGTase). nih.govnih.gov Wild-type CGTases typically produce a mixture of alpha-, beta-, and gamma-cyclodextrins, necessitating strategies to enhance the yield of the desired γ-CD. nih.govresearchgate.net
Optimization of Cyclodextrin Glycosyltransferase (CGTase) for Enhanced Gamma-Cyclodextrin (B1674603) Yield
Significant efforts have been directed towards optimizing CGTase to predominantly produce γ-CD. This involves a multi-faceted approach encompassing the screening of microbial sources, genetic engineering of the enzyme, and optimization of reaction conditions.
Researchers have examined various factors that influence the yield of γ-CD, including the choice of solvent, substrate, temperature, pH, and enzyme dosage. nih.gov For instance, using γ-CGTase from Bacillus clarkii 7364 with 15% (w/v) potato starch and the complexing agent cyclododecanone, a 50.4% (w/w) yield of γ-CD was achieved after optimizing reaction parameters. nih.govresearchgate.net
To further boost production, protein engineering techniques like site-directed mutagenesis have been employed. The construction of a γ-CGTase mutant, A223K, and its synchronous use with isoamylase (B1167963) from Thermobifida fusca resulted in a remarkable 72.5% (w/w) γ-CD yield after 10 hours at pH 7.0 and 50°C. nih.gov This represented a 22.1% increase compared to using the γ-CGTase alone and stands as one of the highest reported yields, providing a strong basis for industrial-scale production. nih.gov
Statistical methods, such as the Taguchi experimental design, have also been utilized to optimize fermentation factors for CGTase production. updatepublishing.com By systematically varying parameters like pH, temperature, agitation speed, incubation time, and inoculum concentration, a significant improvement in enzyme yield can be achieved. updatepublishing.com For example, one study demonstrated a 39% increase in CGTase yield by optimizing these variables. updatepublishing.com
Table 1: Optimization of Reaction Parameters for γ-CD Production
| Parameter | Optimized Condition | Resulting γ-CD Yield | Reference |
|---|---|---|---|
| Enzyme Source | γ-CGTase from Bacillus clarkii 7364 | 50.4% (w/w) | nih.govresearchgate.net |
| Substrate | 15% (w/v) Potato Starch | nih.gov | |
| Complexing Agent | Cyclododecanone | nih.gov | |
| Mutant Enzyme | γ-CGTase A223K + Isoamylase | 72.5% (w/w) | nih.gov |
| pH | 7.0 | nih.gov | |
| Temperature | 50 °C | nih.gov |
Development of Economic Production Processes via Improved Gamma-CGTases and Complexing Agents
The development of more economical production processes for γ-CD has been a key research focus, driven by the use of improved γ-CGTases and suitable complexing agents. nih.govresearchgate.net Complexing agents play a crucial role by forming inclusion complexes with the produced cyclodextrins, which can shift the reaction equilibrium towards the formation of the desired cyclodextrin and simplify downstream purification processes. nih.gov
The use of ethanol (B145695) as a complexing agent has been investigated in conjunction with different starch sources. scielo.br Studies have shown that using 10% (w/v) cassava starch in the presence of 10% (v/v) ethanol can yield significant amounts of β-CD, and similar principles can be applied to optimize γ-CD production. scielo.br The addition of specific solvents can influence the product ratio of α-, β-, and γ-CD. scielo.br
Novel Synthetic Approaches
Beyond enzymatic methods, novel synthetic strategies are being explored for the production of gamma-cyclodextrin derivatives, often with a focus on sustainability and efficiency.
Green Chemistry and Solvent-Free Synthesis Techniques
Green chemistry principles are increasingly being applied to the synthesis of cyclodextrin derivatives to reduce the reliance on hazardous solvents and energy-intensive processes. mdpi.com While the production of native cyclodextrins is a relatively green process, the derivatization often requires high-boiling solvents and extensive purification. mdpi.com
Mechanochemical methods, such as grinding and ball milling, offer a promising solvent-free alternative. nih.gov These techniques involve the use of mechanical energy to induce chemical reactions in the solid state. researchgate.net This approach is not only environmentally friendly but can also lead to higher reaction efficiency and selectivity, and simplifies product isolation. mdpi.combeilstein-journals.org Liquid-assisted grinding, where a small amount of solvent is added, can further enhance the interaction between reactants. nih.gov The use of γ-cyclodextrin as a catalyst in water for reactions like 1,3-dipolar cycloadditions also represents a green and efficient synthetic route, allowing for easy catalyst recovery and reuse. acs.org
Ultrasonication-Assisted Synthesis of Gamma-Cyclodextrin Metal-Organic Frameworks (γ-CD-MOFs)
Ultrasonication has emerged as a rapid and environmentally friendly technique for the synthesis of γ-CD-based Metal-Organic Frameworks (MOFs). mdpi.com MOFs are porous materials with a wide range of applications, and those derived from biocompatible components like γ-cyclodextrin are particularly attractive for use in the food and pharmaceutical industries. bohrium.com
The ultrasound-assisted method significantly shortens the reaction time for γ-CD-MOF synthesis to just a few minutes. nih.gov The cavitation generated by ultrasound facilitates the binding of cyclodextrin molecules with metal ions, often potassium ions (K+), to form nano-sized crystals. mdpi.com The process can be performed at room temperature and allows for the use of green solvents. mdpi.com For example, γ-CD and potassium hydroxide (B78521) (KOH) can be dissolved in water, and with the addition of methanol (B129727) and the use of a probe ultrasonicator, nanosized γ-CD-MOFs can be produced. mdpi.comnih.govpreprints.org The addition of excipients like PEG-8000 can act as a size and morphology modulator for the resulting crystals. mdpi.compreprints.org
Table 2: Comparison of Synthesis Methods for γ-CD-MOFs
| Synthesis Method | Key Features | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Vapor Diffusion | Slow diffusion of an anti-solvent | High yield, easy to control, ambient conditions | Time-consuming | mdpi.com |
| Ultrasonication | Use of high-frequency sound waves | Rapid, environmentally friendly, energy-efficient, nano-sized crystals | High cost | mdpi.comnih.gov |
Mechanochemical Methods for Cyclodextrin Functionalization
Mechanochemistry, particularly ball milling, provides a powerful and green tool for the functionalization of cyclodextrins. mdpi.com These solvent-free methods can lead to the synthesis of derivatives that are difficult to obtain through traditional solution-based chemistry. mdpi.com The limited molecular movement in the solid state allows for regioselective reactions. mdpi.com
For instance, mechanochemical activation has been used for the selective synthesis of monotosylated cyclodextrins, which are key intermediates for further functionalization at the C-2 and C-3 positions. encyclopedia.pub The use of a planetary ball mill under solvent-free conditions has also been successful for the synthesis of per-6-azido or per-6-mercapto derivatives from per-6-iodo-per-6-deoxy-β- and γ-cyclodextrins. encyclopedia.pub This approach simplifies the isolation and purification processes and is scalable. encyclopedia.pub The absence of solvents in these reactions can also suppress side reactions like the oxidation of thiol groups. mdpi.com
One-Pot Synthesis from Non-Food Cellulose (B213188) Feedstocks
Conventional production of γ-cyclodextrin often relies on starch or its derivatives, which can compete with food resources. A significant advancement is the development of one-pot synthesis methods utilizing non-food cellulose feedstocks. acs.orgcyclodextrinnews.comnih.govsdu.edu.cn This approach presents a more sustainable and economical alternative for γ-cyclodextrin production.
Recent research has focused on in vitro enzymatic biosystems that convert cellulose into γ-cyclodextrin through a series of cascade reactions. acs.orgcyclodextrinnews.comnih.govacs.org These systems typically involve a consortium of enzymes that work synergistically to break down cellulose and subsequently cyclize the resulting glucose units. For instance, a process involving five enzymes has been designed to convert cellobiose, derived from cellulose, into γ-cyclodextrin. cyclodextrinnews.comnih.gov By optimizing reaction conditions and incorporating a glucose-1-phosphate (G-1-P) synthesis module, a stoichiometric conversion of cellulose to γ-cyclodextrin can be achieved. cyclodextrinnews.comnih.gov
One study reported the coproduction of γ-cyclodextrin and myo-inositol from regenerated amorphous cellulose (RAC) using a seven-enzyme in vitro multienzymatic biosystem. acs.orgacs.org This process achieved a γ-cyclodextrin productivity of 300 g/m³·h. acs.orgacs.org Another innovative pathway design resulted in a remarkable γ-cyclodextrin productivity of 517 g/m³·h from cellobiose, yielding a product with over 90% purity. nih.gov These enzymatic, one-pot methods from non-food cellulose not only offer a sustainable production route but also have the potential to be integrated into next-generation biorefineries. nih.govsdu.edu.cn
Interactive Data Table: Enzymatic Synthesis of γ-Cyclodextrin from Non-Food Cellulose
| Feedstock | Key Enzymes/System | Productivity of γ-CD | Purity of γ-CD | Reference |
| Regenerated Amorphous Cellulose (RAC) | Seven-enzyme in vitro multienzymatic biosystem | 300 g/m³·h | Not specified | acs.orgacs.org |
| Cellobiose (from Cellulose) | Five-enzyme in vitro ATP-free synthetic enzymatic biosystem with G-1-P module | 517 g/m³·h | >90% | nih.gov |
| Cellulose | In vitro ATP-free synthetic enzymatic biosystem | Not specified | >90% | sdu.edu.cn |
Chemical Derivatization and Functionalization Strategies
The functional properties of γ-cyclodextrin can be significantly enhanced through chemical modification. These derivatization strategies aim to alter its solubility, complexation ability, and to introduce specific reactive sites for further conjugation.
Modification of Hydroxyl Groups for Tuned Properties
The hydroxyl groups of γ-cyclodextrin offer multiple sites for chemical modification, which can be selectively targeted to tune the molecule's properties. encyclopedia.pubnih.govalfachemic.com The primary hydroxyl groups at the C6 position are the most reactive, while the secondary hydroxyl groups at the C2 and C3 positions exhibit different reactivities, with the C2 hydroxyl being the most acidic and the C3 hydroxyl being the least accessible. encyclopedia.pub
Modification strategies often involve:
Monosubstitution: Introducing a single functional group, typically at the more reactive C6 position, to improve solubility and stability. alfachemic.com
Polysubstitution: Introducing functional groups at multiple positions to create more complex derivatives tailored for specific applications. alfachemic.com
Selective Substitution: Targeting specific hydroxyl groups to achieve desired properties like enhanced water solubility or specific molecular interactions. alfachemic.com
Common modifications include methylation, hydroxylation, and the introduction of tosylates or halogens, which serve as versatile intermediates for further functionalization. alfachemic.comwikipedia.org These modifications can break the intramolecular hydrogen bond network, leading to increased solubility and altered complexation capabilities. nih.gov
Synthesis of Methylated Gamma-Cyclodextrin (M-γ-CD) and Its Research Implications
Methylation of γ-cyclodextrin is a widely employed modification to enhance its solubility and stability. wikipedia.orgmdpi.com Methylated gamma-cyclodextrin (M-γ-CD) is synthesized by treating γ-cyclodextrin with agents that introduce methyl groups to the hydroxyl moieties. mdpi.com This process can be controlled to achieve varying degrees of methylation. wikipedia.org
The resulting M-γ-CD exhibits a more hydrophobic cavity and improved aqueous solubility, which significantly enhances its ability to form inclusion complexes with a variety of guest molecules. mdpi.comresearchgate.netcyclodextrinnews.com Research has shown that M-γ-CD is a potent agent for environmental remediation, particularly in the removal of heavy metals from soil. mdpi.comresearchgate.netcyclodextrinnews.com Its unique structural configuration facilitates the extraction of toxic metal particles like nickel, copper, and lead from soil matrices. researchgate.netcyclodextrinnews.com Furthermore, M-γ-CD has been successfully used as a chiral selector in capillary electrophoresis for the enantioseparation of pharmaceuticals. alfachemic.com
Preparation of Halo and Amino Derivatives (e.g., Mono-6-amino-6-deoxy-cyclodextrin)
Halogenated and aminated derivatives of γ-cyclodextrin are crucial intermediates for further chemical modifications. The synthesis of these derivatives often starts with the selective functionalization of the primary hydroxyl groups.
Halo Derivatives: Per-6-halo-γ-cyclodextrins can be synthesized by reacting γ-cyclodextrin with halogenating agents like oxalyl chloride or thionyl chloride in dimethylformamide (DMF). epo.org Another method involves the use of N-halosuccinimides. rsc.org These perhalogenated derivatives are stable intermediates, though their solubility in non-polar solvents can be limited. encyclopedia.pub
Amino Derivatives: Mono-6-amino-6-deoxy-γ-cyclodextrin (γ-CD-NH₂) and other amino-modified γ-CDs are typically synthesized from a tosylated intermediate, mono-6-(p-toluenesulfonyl)-6-deoxy-γ-cyclodextrin (6-OTs-γ-CD). mdpi.comspringernature.comnih.govresearchgate.net The synthesis protocol generally involves:
Selective tosylation of γ-cyclodextrin. mdpi.comspringernature.comnih.govresearchgate.net
Azide (B81097) substitution of the tosyl group to form mono-6-azido-6-deoxy-γ-cyclodextrin. mdpi.comspringernature.comnih.govresearchgate.net
Reduction of the azide group to an amino group. mdpi.comspringernature.comnih.govresearchgate.net
Researchers have successfully synthesized various mono-amino substituted γ-CDs, including mono-6-deoxy-6-ethanolamine-γ-cyclodextrin and mono-6-deoxy-6-aminoethylamino-γ-cyclodextrin. mdpi.comnih.gov These amino-modified γ-CDs retain the ability to form host-guest complexes and can be conjugated with a wide range of molecules for various applications. mdpi.comnih.gov
Interactive Data Table: Synthesis of Mono-6-amino-6-deoxy-γ-cyclodextrin
| Step | Reagents | Intermediate/Product | Reference |
| Tosylation | p-toluenesulfonyl chloride, pyridine | mono-6-(p-toluenesulfonyl)-6-deoxy-γ-cyclodextrin (6-OTs-γ-CD) | mdpi.com |
| Azide Substitution | Sodium azide | mono-6-azido-6-deoxy-γ-cyclodextrin | mdpi.com |
| Reduction | Triphenylphosphine (B44618) | mono-6-amino-6-deoxy-γ-cyclodextrin (γ-CD-NH₂) | springernature.comnih.govresearchgate.net |
Development of Site-Specific Functionalized Gamma-Cyclodextrin Analogs
Achieving site-specific functionalization of γ-cyclodextrin is a significant challenge due to the multiple hydroxyl groups with similar reactivity. encyclopedia.pub However, several strategies have been developed to achieve regioselective modification.
One approach involves the use of protecting groups to block certain hydroxyl groups, allowing for the selective modification of others. encyclopedia.pub For example, per(6-O-tert-butyldimethylsilyl)-γ-cyclodextrin serves as an intermediate for the selective functionalization of the secondary face of the macrocycle. springernature.com Another method utilizes the confinement effect within a metal-organic framework (CD-MOF). By irradiating 2-benzoylbenzoate within a γ-cyclodextrin-containing MOF, selective functionalization at the C6 position of a D-glucopyranosyl residue has been demonstrated. duke.edu
Direct alkylation with specific reagents under controlled conditions can also lead to regioselective substitution. For instance, monosubstituted 2-O-, 3-O-, and 6-O-naphthylallyl derivatives of γ-cyclodextrin have been prepared by direct alkylation with 3-(naphthalen-2-yl)allyl chloride, with the regioselectivity being controlled by the choice of base. beilstein-journals.org Furthermore, an efficient method for the regioselective O3-monodesilylation of per-3-O-silylated γ-cyclodextrin derivatives has been developed using hydrochloric acid, allowing for stepwise functionalization at the secondary face. nih.gov
Per-Functionalization Techniques and Challenges
Per-functionalization, the complete substitution of all hydroxyl groups of a specific type (e.g., all primary or all secondary hydroxyls), is a powerful strategy for creating highly uniform cyclodextrin derivatives. encyclopedia.pub However, this process presents several challenges.
Techniques:
Sulfonylation: The use of tosyl chloride is a common method for the per-functionalization of the primary hydroxyl groups of γ-cyclodextrin. encyclopedia.pub
Halogenation: Per-6-halo-γ-cyclodextrins can be prepared using reagents like Vilsmeier reagents or a combination of triphenylphosphine and a halogen source. encyclopedia.pubacs.org
Silylation: Per-silylation of the primary hydroxyls can be achieved with reagents like tert-butyldimethylsilyl chloride, though this often results in a mixture of products requiring careful purification. springernature.com
Challenges:
Reactivity Differences: The slight differences in the reactivity of the hydroxyl groups make selective and complete functionalization difficult. encyclopedia.pub
Purification: The reaction often yields a mixture of under- and over-substituted byproducts, which can be challenging to separate from the desired per-functionalized product. springernature.comacs.org
Solubility: Per-functionalized derivatives, such as perhalogenated cyclodextrins, can have compromised solubility in common solvents, complicating further reactions and purification. encyclopedia.pub
Despite these challenges, per-functionalized cyclodextrins are valuable intermediates for creating a wide range of complex and well-defined supramolecular structures. encyclopedia.pub
Elucidation of Inclusion Complex Formation Mechanisms and Thermodynamics
Mechanistic Pathways of Host-Guest Encapsulation in Gamma-Cyclodextrin (B1674603) Cavity
The formation of an inclusion complex between a host, such as gamma-cyclodextrin (γ-CD), and a guest molecule is a dynamic process governed by a series of non-covalent interactions. The process involves the displacement of water molecules from the hydrophobic central cavity of the γ-CD by a guest molecule of appropriate size and polarity. uni-wuppertal.deoatext.com This encapsulation is not driven by the formation of strong covalent bonds but rather by a combination of weaker intermolecular forces that collectively stabilize the host-guest assembly. The toroidal shape of cyclodextrins, featuring a hydrophobic interior and a hydrophilic exterior, is fundamental to their ability to form these complexes in aqueous solutions. oatext.comnih.gov
Hydrophobic interactions are considered a primary driving force for the formation of cyclodextrin (B1172386) inclusion complexes. nih.govnih.govresearchgate.net The cavity of the gamma-cyclodextrin molecule in an aqueous environment is occupied by water molecules. These water molecules are in a thermodynamically unfavorable, high-energy state because they cannot form the maximum number of hydrogen bonds as they would in bulk water. uni-wuppertal.deacs.org
Once the guest molecule is situated within the gamma-cyclodextrin cavity, van der Waals forces become a significant stabilizing factor. nih.govnih.govresearchgate.net These are weak, short-range attractive forces that occur between the guest molecule and the atoms lining the inner surface of the cyclodextrin cavity (specifically, the H-3, H-5, and H-6 protons and the O-4 ether oxygens). oup.com The stability of the complex is enhanced when there is a close "fit" between the size and shape of the guest and the dimensions of the γ-CD cavity, as this maximizes the contact surface area and, consequently, the strength of the van der Waals interactions. oatext.com
Dipole-dipole interactions contribute to the stabilization of inclusion complexes, particularly when the guest molecule possesses a permanent dipole moment. oatext.comresearchgate.net The glycosidic oxygen bridges and hydroxyl groups of the gamma-cyclodextrin create a dipole moment within the host molecule. The interaction between this dipole and the dipole of a polar guest molecule can lead to an energetically favorable alignment and add to the stability of the complex. uni-wuppertal.de The strength of these interactions is dependent on the magnitude of the dipoles and the orientation of the guest within the host cavity.
Thermodynamics and Kinetics of Inclusion Complex Formation
The stability and spontaneity of inclusion complex formation are quantitatively described by thermodynamic parameters. These parameters provide insight into the driving forces behind the encapsulation process and the strength of the host-guest association.
The formation constant (K_f), also referred to as the binding or stability constant, is a crucial parameter that quantifies the binding strength between the host (γ-CD) and the guest molecule in a solvent at equilibrium. A higher K_f value indicates a more stable complex and a stronger affinity between the host and guest. nih.gov Most cyclodextrin inclusion complexes exhibit a 1:1 host-guest stoichiometry, although other ratios are possible depending on the guest molecule's size and structure. oatext.comnih.gov
Several analytical techniques are employed to determine K_f values, including:
Phase Solubility Studies: This widely used method involves measuring the increase in the solubility of a sparingly soluble guest in the presence of increasing concentrations of γ-CD. The stability constant can be calculated from the slope of the resulting phase solubility diagram. oatext.comnih.gov
Spectroscopic Methods: Techniques such as UV-Visible and fluorescence spectroscopy are used, often in a competitive manner. Changes in the absorbance or fluorescence spectrum of a guest molecule upon addition of γ-CD are monitored to determine the extent of complexation and calculate K_f. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR titration experiments can be used to determine K_f by monitoring the changes in the chemical shifts of the host or guest protons as a function of the concentration of the other component. nih.gov
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of K_f as well as the enthalpic and entropic contributions to the binding in a single experiment. nih.gov
Below is a table of representative formation constants for complexes with various cyclodextrins.
| Guest Molecule | Cyclodextrin | Formation Constant (K_f) M-1 | Method |
|---|---|---|---|
| Carvacrol | γ-CD | 16 | UV-Visible |
| Thymol | γ-CD | 14 | UV-Visible |
| Carvacrol | β-CD | 1736 | NMR |
| Thymol | β-CD | 1344 | NMR |
| Onco A | HP-γ-CD | 3175 | ITC |
| Onco A | HP-β-CD | 890 | ITC |
Data sourced from multiple studies. nih.govd-nb.info
The spontaneity of complex formation is governed by the Gibbs free energy change (ΔG), which is related to the enthalpy change (ΔH) and entropy change (ΔS) by the Gibbs-Helmholtz equation: ΔG = ΔH - TΔS. uni-wuppertal.de
Enthalpy Change (ΔH): A negative enthalpy change indicates that the complexation process is exothermic and enthalpically favorable. This is typically associated with the formation of favorable non-covalent interactions, such as van der Waals forces and hydrogen bonds, between the host and guest. researchgate.net
In many cyclodextrin complexation events, a phenomenon known as enthalpy-entropy compensation is observed. This means that a favorable (negative) change in enthalpy is often accompanied by an unfavorable (negative) change in entropy, or a favorable (positive) change in entropy is accompanied by an unfavorable (positive) change in enthalpy. researchgate.netruc.dk The net effect on the free energy (ΔG) is therefore often smaller than the individual changes in ΔH and TΔS. The inclusion complexation can be enthalpy-driven, entropy-driven, or driven by both, depending on the specific host-guest system. researchgate.net
The thermodynamic parameters for the formation of an inclusion complex between α-Mangostin and γ-Cyclodextrin are presented in the table below.
| Parameter | Value (kcal/mol) |
|---|---|
| Gibbs Free Energy (ΔG) | -5.019 ± 0.224 |
| Enthalpy (ΔH) | -5.520 |
The negative ΔG indicates the spontaneous formation of the complex. The negative ΔH suggests the process is enthalpy-driven. Data from a study on α-Mangostin/γ-Cyclodextrin. mdpi.com
Stoichiometry of Gamma-Cyclodextrin Inclusion Complexes
The stoichiometry of an inclusion complex refers to the ratio of host (γ-cyclodextrin) to guest molecules. This ratio is primarily dictated by the relative sizes of the host cavity and the guest molecule. While a 1:1 host-guest ratio is the most common, other stoichiometries are also observed.
A 1:1 stoichiometry, where one guest molecule is encapsulated within a single γ-cyclodextrin cavity, is the most frequently observed arrangement. This typically occurs when the guest molecule has dimensions that are well-suited to the size of the γ-CD cavity. Phase solubility studies often reveal an AL-type linear relationship, which is indicative of the formation of a 1:1 water-soluble complex. nih.gov
Numerous studies have characterized the formation of 1:1 inclusion complexes with γ-cyclodextrin. For instance, the complexation of Ginsenoside Re with γ-CD was found to have a 1:1 stoichiometric relationship, which was supported by molecular docking studies. nih.gov The stability of these 1:1 complexes is quantified by the stability constant (Ks), with higher values indicating a more stable complex.
| Guest Molecule | Stability Constant (Ks) | Method |
| Ginsenoside Re | 14410 M⁻¹ | Phase Solubility |
| α-Mangostin | 338.98 M⁻¹ (at 25°C) | Phase Solubility |
| Paracetamol | 4.73 M⁻¹ | Phase Solubility |
This table presents selected examples of guest molecules that form 1:1 inclusion complexes with gamma-cyclodextrin and their corresponding stability constants.
In cases where the guest molecule is significantly larger or longer than the diameter of the γ-cyclodextrin cavity, higher-order complexes can form. A common example is the 2:1 host-guest ratio, where two γ-CD molecules encapsulate a single guest molecule, often forming a sandwich-type structure. mdpi.comresearchgate.net
Research into the complexation of a series of 2-[(R-Phenyl)amine]-1,4-naphthalenediones (PAN) with γ-cyclodextrin found that while most derivatives formed 1:1 complexes, certain guests with specific substituents could form 2:1 complexes. mdpi.com The formation of these higher-order complexes is less common with the larger γ-CD compared to β-CD, likely due to increased steric hindrance between the two host molecules. mdpi.com The formation of 2:1 complexes has also been observed between γ-cyclodextrin and the antimalarial drug cinchonine. researchgate.net
| Guest Molecule Class | Specific Examples Forming 2:1 Complexes |
| 2-[(R-Phenyl)amine]-1,4-naphthalenediones (PAN) | m-methyl PAN, p-methyl PAN |
| Cinchona Alkaloids | Cinchonine |
This table provides examples of guest molecules that have been observed to form 2:1 inclusion complexes with gamma-cyclodextrin.
Factors Governing Inclusion Complex Formation
The formation and stability of γ-cyclodextrin inclusion complexes are not solely dependent on size compatibility. A delicate interplay of molecular structure, polarity, and environmental conditions dictates the thermodynamics and kinetics of the complexation process.
The precise structure and geometry of a guest molecule are critical determinants of both the stoichiometry and stability of the resulting complex. The presence, position, and nature of substituent groups on a guest molecule can significantly influence its ability to form an inclusion complex. mdpi.comsemanticscholar.org
For example, in the study of PAN derivatives, it was observed that 2:1 host-guest complexes with γ-CD were only formed with guests having small or no electronically withdrawing substituents. mdpi.com Guests with larger or more strongly electron-withdrawing groups did not form these higher-order complexes, highlighting that both steric and electronic factors are at play. mdpi.comsemanticscholar.org The geometry of the guest determines how deeply it can penetrate the cavity and the extent of the non-covalent interactions, such as van der Waals forces and hydrophobic interactions, that stabilize the complex. oatext.com
The primary driving force for the formation of inclusion complexes in aqueous solutions is the substitution of high-enthalpy water molecules within the relatively apolar cyclodextrin cavity with a less polar guest molecule. oatext.com Consequently, hydrophobic or non-polar molecules, or the hydrophobic portions of amphiphilic molecules, tend to have a greater affinity for the γ-cyclodextrin cavity. The encapsulation of these non-polar guests is a thermodynamically favorable process. While the interior of the γ-CD cavity is primarily hydrophobic, the hydroxyl groups at the rims contribute to some polar character, allowing for interactions with a range of guest polarities.
The stability of γ-cyclodextrin inclusion complexes is sensitive to environmental factors such as temperature and pH. nih.gov
Temperature: The complexation process is an equilibrium, and as such, it is affected by temperature. Generally, the stability of cyclodextrin complexes decreases as temperature increases, which is reflected in a lower stability constant (Ks). researchgate.net This is because the inclusion process is typically exothermic. Thermodynamic studies on the α-Mangostin/γ-CD complex demonstrated that the complex formation was spontaneous, with negative values for both Gibbs free energy (ΔG) and enthalpy change (ΔH). mdpi.com
| Temperature (°C) | Stability Constant (Ks) (M⁻¹) | Gibbs Free Energy (ΔG) (kcal/mol) |
| 25 | 338.98 | -5.019 |
| 31 | 303.03 | -5.093 |
| 37 | 277.00 | -5.174 |
pH: The pH of the medium can have a significant impact on complex stability, particularly when the guest molecule is ionizable. nih.gov A change in pH can alter the charge of the guest molecule. Generally, the neutral, unionized form of a guest molecule has a higher affinity for the hydrophobic cyclodextrin cavity than its ionized counterpart. ruc.dk Increased ionization typically leads to greater water solubility for the guest but can destabilize the inclusion complex. nih.gov For example, studies on the polypeptide hormone glucagon (B607659) showed that it forms stable inclusion complexes with γ-cyclodextrin in acidic solution (pH 2.0-2.5). nih.govresearchgate.net
Computational and Theoretical Studies in Gamma Cyclodextrin Host Guest Chemistry
Quantum Chemical Methodologies for Complex Prediction
Quantum chemical (QC) methods are pivotal in studying cyclodextrin (B1172386) host-guest complexes, offering the ability to determine stable conformations and predict thermodynamic properties. nih.gov The choice of method, ranging from semi-empirical to high-level ab initio calculations, depends on the desired balance between computational cost and accuracy, a significant consideration given the large size of cyclodextrin systems. nih.govmdpi.com
Semi-empirical methods offer a computationally efficient approach for studying large systems like gamma-cyclodextrin (B1674603) complexes. mdpi.commdpi.com These methods, such as AM1, PM3, and PM6, are often used for initial geometry optimizations or to scan the potential energy surface of the host-guest interaction. mdpi.comresearchgate.net For instance, a common procedure involves moving the guest molecule along the primary axis of the cyclodextrin cavity and rotating it at discrete steps to identify low-energy orientations. mdpi.com While these methods have been foundational, they are increasingly being superseded by more accurate approaches for final energy calculations. mdpi.commdpi.com
However, they remain valuable for pre-optimizing structures that will subsequently be analyzed with more rigorous methods like DFT. mdpi.com Studies have shown that among semi-empirical methods, PM6, especially when augmented with dispersion corrections (PM6-D3), provides results that are more comparable to DFT calculations for cyclodextrin complexes. mdpi.comchemrxiv.org
Table 1: Comparison of Semi-Empirical Methods Used in Cyclodextrin Studies
| Method | Key Features & Applications | Limitations |
|---|---|---|
| AM1 | One of the older semi-empirical methods used for initial geometrical optimization of the entire host-guest complex or its individual components. mdpi.com | Largely superseded by more modern and accurate methods. mdpi.com |
| PM3 | Frequently used to explore the potential energy surface by systematically moving and rotating the guest within the γ-CD cavity to find minimum energy configurations. mdpi.comresearchgate.net Often used in hybrid ONIOM DFT/PM3 approaches. mdpi.com | Less accurate for calculating final complexation energies compared to DFT. mdpi.com |
| PM6 | A more recent parameterization that delivers results more comparable to the DFT level. researchgate.net Often used with dispersion corrections (e.g., PM6-D3) for improved accuracy in predicting geometries and interaction energies. mdpi.com | While more accurate than AM1/PM3, DFT is still preferred for reliable energy calculations. mdpi.com |
Density Functional Theory (DFT) has become the predominant quantum chemical method for studying cyclodextrin host-guest systems, offering a favorable balance of accuracy and computational cost. mdpi.comnih.gov DFT is extensively used to perform geometry optimization, calculate interaction and stabilization energies, determine thermodynamic properties, and simulate spectroscopic data like NMR and IR spectra. mdpi.comresearchgate.net These calculations allow researchers to screen for the most stable conformations, identify the key interactions (e.g., van der Waals forces, hydrogen bonds) that stabilize the complex, and rank different host-guest pairings by their stability. mdpi.comnih.gov
The choice of the exchange-correlation functional and basis set is crucial for obtaining reliable results. nih.govacs.org For large systems like γ-CD complexes, basis sets such as 6-31G(d,p) are commonly employed. mdpi.com DFT calculations consistently show that the formation of inclusion complexes is a thermodynamically favorable process, characterized by negative complexation energies. mdpi.com
For even greater accuracy, particularly in describing non-covalent interactions, higher-level ab initio methods such as the second-order Møller-Plesset perturbation theory (MP2) can be applied. nih.govbohrium.com While these methods provide a more rigorous treatment of electron correlation compared to DFT, their application to systems as large as gamma-cyclodextrin complexes is computationally very demanding. nih.govmdpi.com Consequently, their use is less common and often restricted to smaller, model systems or for benchmarking the performance of more computationally tractable methods like DFT. nih.gov The significant computational expense arises from the steep scaling of these methods with the number of atoms in the system. mdpi.com Despite these limitations, MP2 calculations serve as an important reference for validating the accuracy of other computational approaches in the study of cyclodextrin host-guest chemistry. nih.govbohrium.com
The primary driving forces for the formation of cyclodextrin inclusion complexes are non-covalent interactions, particularly van der Waals and hydrophobic interactions. researchgate.netnih.gov Standard DFT functionals often struggle to accurately describe the long-range electron correlation effects that give rise to these dispersion forces. acs.orgnih.gov Therefore, the inclusion of dispersion corrections is critical for obtaining accurate geometries and binding energies for γ-CD complexes. nih.govnih.gov
Several dispersion correction schemes have been developed, with Grimme's D-family (e.g., DFT-D3 and DFT-D4) being widely used and validated. mdpi.comnih.gov Studies have demonstrated that adding these corrections significantly improves the accuracy of DFT calculations, bringing the computed results into closer agreement with experimental data. mdpi.comnih.gov For example, a comprehensive study involving α- and β-CD complexes found that the B3LYP functional paired with the 6-31G(d,p) basis set and a D3 dispersion correction yielded the most accurate results for both geometry and complexation energy. mdpi.com
Molecular Modeling and Simulation Approaches
Alongside quantum chemical methods, molecular modeling and simulation techniques provide powerful tools for exploring the dynamic behavior and binding thermodynamics of gamma-cyclodextrin host-guest systems. These methods can simulate the behavior of molecules over time, offering insights into the entire complexation process. nih.gov
Molecular docking is a computational technique used to predict the preferred orientation of a guest molecule when bound to a host, such as gamma-cyclodextrin, to form a stable complex. researchgate.netbenthamscience.com This method systematically explores the vast conformational space of the host-guest system to identify the most plausible binding modes, which are then scored based on their predicted binding affinity or energy. acs.org Docking simulations are particularly useful for screening large numbers of potential guest molecules or for generating realistic starting structures for more computationally intensive calculations like DFT or molecular dynamics. acs.orgnih.gov
The process typically involves treating the host (γ-CD) as a rigid or semi-flexible structure and allowing the guest molecule to move and rotate freely to find the optimal fit within the cavity. nih.gov The binding energy is estimated using a scoring function, which is often an empirical force field that calculates the contributions from various interactions like electrostatic and van der Waals forces. acs.orgnih.gov For instance, AutoDock is a widely used software that employs a Lamarckian genetic algorithm to find the most stable conformations. acs.org The results from docking can provide valuable predictions of binding free energy, which correlate with the stability of the complex. nih.govresearchgate.net
Table 2: Examples of Predicted Binding Energies from Molecular Docking Studies of Cyclodextrin Complexes
| Host-Guest System | Docking Software | Predicted Binding Free Energy (kJ/mol) | Key Finding |
|---|---|---|---|
| Dexamethasone@β-CD | AutoDock4 | -29.97 | Strong binding to the active sites of the target protein was predicted. nih.gov |
| Dexamethasone@β-CD | AutoDock Vina | -32.19 | Vina predicted a slightly stronger binding affinity compared to AutoDock4. nih.gov |
| Bisoprolol-β-CD | (Not specified) | More negative than γ-CD complex | β-CD forms a more stable complex with Bisoprolol compared to γ-CD. researchgate.netresearchgate.net |
| Ketoprofen-β-CD | (MD Simulation) | -16.489 | The binding affinity of parent CDs was found to be lower than their derivatives. nih.gov |
Molecular Dynamics (MD) Simulations for Complex Stability and Conformation
Molecular Dynamics (MD) simulations are a powerful computational tool for investigating the structure, dynamics, and stability of host-guest inclusion complexes involving gamma-cyclodextrin (γ-CD) hydrate (B1144303) at an atomic level. bohrium.com These simulations model the interactions between the γ-CD host, the guest molecule, and the surrounding water molecules over time, providing insights into the conformational changes and the stability of the complex.
Atomistic MD simulations have been performed to study γ-cyclodextrin in aqueous solutions, analyzing the properties of water within the cavity and in the surrounding hydration layers. researchgate.netacs.org Such studies reveal that the interior of γ-CD is less hydrophilic, which allows it to accommodate small hydrophobic molecules. researchgate.net The stability of these complexes is influenced by various noncovalent interactions, including van der Waals forces, hydrophobic interactions, and hydrogen bonding. mdpi.comnih.gov
MD simulations are crucial for determining the preferred orientation of a guest molecule within the γ-CD cavity. For instance, in a study involving polydatin (B1678980) (PD) and γ-CD, simulations helped identify the most favorable binding mode, where the guest molecule enters the cavity from the wider side. bohrium.com The stability of the complex is often evaluated by analyzing the root-mean-square deviation (RMSD) of the atomic positions over the simulation time and by counting the number of hydrogen bonds formed between the host and guest. bohrium.com For example, simulations have shown that a polydatin/γ-CD complex exhibits high stability, which is consistent with experimental thermodynamic data. bohrium.com Similarly, MD simulations of 1-bromoadamantane (B121549) with γ-cyclodextrin indicated a stable 1:1 complex, and the averaged geometries from the simulation were in agreement with experimental NMR data. nih.gov
The dynamics of water molecules are also a key aspect of complex stability. Water molecules inside the γ-CD cavity are known to have high mobility. nih.gov The release of these high-energy water molecules upon the entry of a guest molecule can be a significant driving force for complex formation, leading to a favorable change in enthalpy and entropy. mdpi.com
| Guest Molecule | Key Insight from MD Simulation | Reference |
|---|---|---|
| Polydatin | γ-CD provides the most stable inclusion complex compared to β-CD. The most favorable binding mode is insertion from the wide side of the cavity. | bohrium.com |
| 1-Bromoadamantane | Simulations confirmed a stable 1:1 host-guest ratio and the complex geometry agreed with experimental NMR findings. | nih.gov |
| Water (Hydration) | The rotational motions of water molecules confined within the γ-CD cavity are highly dependent on the cavity's dimensions. | researchgate.netacs.org |
MM/PBSA Analysis for Binding Free Energy Calculations
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its related method, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are widely used "end-point" methods to estimate the binding free energy of a guest molecule to a host like γ-cyclodextrin. researchgate.netnih.gov These methods combine molecular mechanics energies with continuum solvation models to calculate the free energy of binding from a snapshot or an average of snapshots taken from MD simulations. nih.gov
The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the receptor (γ-CD) and the ligand (guest) in their unbound states. The calculation typically includes changes in molecular mechanical energy (ΔE_MM), solvation free energy (ΔG_solv), and conformational entropy (-TΔS). rsc.org
ΔG_bind = ΔE_MM + ΔG_solv - TΔS
MM/PBSA and MM/GBSA have proven useful for predicting the binding affinity in cyclodextrin systems. For example, a study on the inclusion complexes of various steroids with α-, β-, and γ-cyclodextrins found that the MM/GBSA method showed promise in reliably generating accurate predictions for the free energy of binding. aau.dk The results demonstrated a strong correlation with experimental data derived from phase solubility studies, achieving a correlation coefficient (R²) of 0.94. aau.dk
Despite their utility, the accuracy of MM/PBSA and MM/GBSA methods can be influenced by several factors, including the choice of force field, the implicit solvent model, and the treatment of entropy. nih.govrsc.org The entropy contribution is often neglected due to high computational cost, which can affect the absolute binding free energy values. rsc.org However, these methods are generally effective for ranking the binding affinities of different ligands to a common host. researchgate.netbohrium.com
| System | Computational Method | Key Result | Reference |
|---|---|---|---|
| Steroids (Hydrocortisone, Dexamethasone, etc.) with α, β, and γ-CD | MM/GBSA | Predicted binding free energies showed a high correlation (R² = 0.94) with experimental values. | aau.dk |
Spectroscopic Parameter Prediction and Validation
Computational Prediction of NMR and IR Spectra
Computational methods, particularly those based on Density Functional Theory (DFT), are frequently employed to predict the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of γ-cyclodextrin and its inclusion complexes. mdpi.com These theoretical predictions provide a detailed understanding of the spectroscopic properties and help in the interpretation of experimental data.
For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate chemical shifts (¹H and ¹³C). science.gov Theoretical calculations have shown that the NMR chemical shifts of cyclodextrin protons, particularly those lining the cavity (H-3 and H-5), are sensitive to the inclusion of a guest molecule and the conformational changes of the glycosidic bonds. mdpi.comresearchgate.net
For IR spectra, DFT calculations can predict the vibrational frequencies of the host, the guest, and the resulting complex. mdpi.com The formation of an inclusion complex leads to changes in the vibrational modes of both the host and guest. These changes, such as shifts in stretching frequencies or variations in peak intensity, can be calculated and compared with experimental FTIR spectra. mdpi.com For instance, theoretical calculations of the vibrational frequencies of γ-CD have been used to understand the inter-unit and intra-unit hydrogen bonding networks. nih.gov
Correlation of Theoretical and Experimental Spectroscopic Data
A strong correlation between theoretically predicted and experimentally measured spectroscopic data serves as a powerful validation for the proposed structure of a γ-cyclodextrin inclusion complex.
In NMR studies, the agreement between calculated chemical shifts and experimental data confirms the geometry of the host-guest complex. nih.gov For example, MD simulations of the 1-bromoadamantane/γ-CD complex produced averaged geometrical data that were consistent with the complexation geometries deduced from 2D ROESY NMR experiments. nih.gov The correlation between theory and experiment validates the computational model and provides confidence in the structural interpretation of the NMR signals. mdpi.com
Similarly, in IR spectroscopy, a close match between the computed and experimental spectra supports the formation of the inclusion complex and elucidates the nature of the intermolecular interactions. mdpi.com Studies on β-cyclodextrin complexes have shown that DFT-calculated IR spectra can successfully reproduce the experimental spectra, confirming the encapsulation of the guest molecule. mdpi.com The observed shifts in vibrational frequencies in the experimental spectra, when mirrored in the theoretical spectra, provide strong evidence for the specific interactions, such as hydrogen bonding, occurring within the complex.
| Spectroscopic Method | Computational Approach | System | Validation Finding | Reference |
|---|---|---|---|---|
| NMR | Molecular Dynamics (MD) | 1-Bromoadamantane/γ-CD | Averaged geometries from MD simulations agreed with complexation geometries from experimental NMR. | nih.gov |
| IR | Density Functional Theory (DFT) | Asparagine/β-CD | A strong similarity between theoretically predicted and experimental IR spectra supported the formation of the inclusion complex. | mdpi.com |
Advanced Interaction Analysis
Intermolecular Interaction Analysis
Beyond standard energetic calculations, advanced computational techniques are used to analyze the specific nature of the intermolecular interactions that stabilize γ-cyclodextrin host-guest complexes. These methods provide a qualitative and quantitative description of forces such as hydrogen bonds, van der Waals interactions, and hydrophobic effects. mdpi.comnih.gov
One such approach is the Natural Bond Orbital (NBO) analysis, which investigates the charge transfer and orbital interactions between the host and guest. For cyclodextrins, NBO analysis has been used to quantify the strength of hydrogen bonds by calculating the delocalization energy between the lone pair orbital of a hydrogen bond acceptor and the antibonding orbital of the donor. nih.gov For instance, in a study of different γ-CD conformers, the delocalization energy between primary hydroxyl groups was found to be significantly higher in conformers where these groups form inter-unit hydrogen bonds. mdpi.com
Another method is the Noncovalent Interaction (NCI) analysis, which visualizes and characterizes noncovalent interactions in real space based on the electron density and its derivatives. nih.gov This technique can distinguish between weak van der Waals forces, stronger hydrogen bonds, and repulsive steric clashes, providing a detailed map of the interaction landscape within the host-guest complex. While specific examples for γ-CD hydrate are not detailed in the provided results, the methodology is broadly applied to understand host-guest chemistry. nih.gov These advanced analyses are critical for a deeper understanding of the driving forces behind molecular recognition and complex formation in γ-cyclodextrin systems.
Conformational Entry and Exit Dynamics of Guest Molecules
Computational and theoretical studies, particularly molecular dynamics (MD) simulations, provide atomic-level insights into the dynamic processes of guest molecules entering and exiting the gamma-cyclodextrin (γ-CD) cavity. These simulations allow researchers to map the pathways of ingress and egress, understand the conformational changes involved, and calculate the energetic profiles of these events.
Detailed Research Findings
The process of a guest molecule entering the γ-cyclodextrin cavity is a complex interplay of various non-covalent interactions, including hydrophobic effects, van der Waals forces, and hydrogen bonding. nih.gov Molecular dynamics simulations are a primary tool for investigating these dynamic events, as they can model the behavior of the host-guest system over time. nih.gov
Computational studies have explored the preferred orientation of guest molecules as they approach and enter the γ-CD cavity. For many guest molecules, entry through the wider, secondary rim of the cyclodextrin is energetically more favorable. For instance, in simulations with the guest molecule polydatin, the most stable inclusion complex was formed when the guest entered the γ-CD cavity from the wide side. bohrium.com Similarly, studies on ginsenoside Re indicated that its glucose residue chain passes through the γ-CD cavity, forming hydrogen bonds with both the wide and narrow rims, which contributes to the stability of the complex. nih.gov
The dynamics of guest movement are not limited to simple entry and exit. Simulations have shown that guest molecules can exhibit significant mobility within the cavity. For example, in a study involving a modified γ-cyclodextrin (2-HP-γ-CD) and the guest molecule Benz(a)pyrene (BaP), MD simulations revealed that BaP could exit the nanocavity and re-enter through a different orientation to achieve a more stable trajectory. This highlights the dynamic nature of the inclusion process, where the guest may reorient itself to find the most favorable binding mode.
Enhanced sampling techniques, such as umbrella sampling and steered molecular dynamics, are employed to overcome the high energy barriers associated with guest entry and exit, allowing for the calculation of the potential of mean force (PMF). nih.gov The PMF provides a free energy profile along a defined reaction coordinate (e.g., the distance between the centers of mass of the host and guest), revealing the energy barriers for association and dissociation. While detailed PMF studies are more commonly reported for β-cyclodextrin, the methodologies are directly applicable to understanding the dynamics of γ-cyclodextrin systems. scispace.comresearchgate.net These calculations help to quantify the transition states and the energetic favorability of different inclusion pathways.
The flexibility of the γ-cyclodextrin molecule itself is also a crucial factor in the dynamics of guest inclusion. The glucose units can undergo conformational changes, such as tilting, to accommodate the guest molecule during its entry and to optimize interactions once the guest is inside the cavity. mdpi.com
The table below summarizes findings from computational studies on the entry and exit dynamics of various guest molecules with γ-cyclodextrin and its derivatives.
| Guest Molecule | Host Molecule | Computational Method | Key Dynamic Findings | Reference |
|---|---|---|---|---|
| Ginsenoside Re | gamma-Cyclodextrin | Molecular Docking & MD Simulation | The glucose residue chain of the guest passes through the cavity, forming stabilizing hydrogen bonds at both rims. | nih.gov |
| Polydatin | gamma-Cyclodextrin | MD Simulation & DFT | The most favorable binding mode occurs when the guest enters from the wider side of the γ-CD cavity. The resulting complex is more stable than with β-CD. | bohrium.com |
| Benz(a)pyrene (BaP) | 2-Hydroxylpropyl-γ-Cyclodextrin (2-HP-γ-CD) | MD Simulation | During the simulation, the guest molecule was observed to exit the cavity and re-enter via a different orientation (benzene side first) to achieve a more stable complex. | |
| Bullvalene | gamma-Cyclodextrin | MD Simulation | Showed a single, nebulous mode of binding, suggesting less defined orientational preference and potentially higher conformational flexibility within the cavity compared to its interaction with β-cyclodextrin. | |
| α-Mangostin | gamma-Cyclodextrin | Molecular Docking & Semi-empirical (PM6/PM7) | The guest molecule is predicted to enter through the wide side of the cavity to form the most stable complex, which had the highest negative binding and complexation energy compared to α- and β-cyclodextrin. | researchgate.net |
Advanced Analytical Techniques for Characterization of Gamma Cyclodextrin Inclusion Complexes
Solution-State Characterization Techniques
In solution, the dynamic equilibrium between the free and complexed states of γ-CD and a guest molecule can be investigated using a variety of powerful analytical methods. These techniques offer insights into the thermodynamics and kinetics of complex formation, as well as the precise nature of the intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and versatile tools for the detailed characterization of γ-cyclodextrin inclusion complexes in solution. It provides a wealth of information at the atomic level regarding the stoichiometry, binding strength, and geometry of the host-guest assembly.
Proton NMR (¹H NMR) titration is a fundamental technique used to determine the stoichiometry and binding constant (K) of γ-cyclodextrin inclusion complexes. This method involves the systematic addition of a guest molecule to a solution of γ-CD (or vice versa) and monitoring the resulting changes in the chemical shifts of the protons of both the host and guest molecules.
The stoichiometry of the complex, which is most commonly 1:1 for γ-CD, can be determined using the continuous variation method, also known as Job's plot. nih.gov In this method, the total molar concentration of the host and guest is kept constant while their molar fractions are varied. The change in the chemical shift of a specific proton is plotted against the mole fraction of one of the components. The maximum deviation in the chemical shift corresponds to the stoichiometry of the complex. For instance, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry.
Once the stoichiometry is established, the binding constant can be calculated by fitting the chemical shift changes to a suitable binding isotherm model. The Benesi-Hildebrand method, although having some limitations, is a commonly used approach for 1:1 complexes. A double reciprocal plot of 1/Δδ versus 1/[Guest] (where Δδ is the change in the chemical shift of a host proton) yields a straight line from which the binding constant can be derived. More advanced non-linear regression analyses are now more frequently used to obtain more accurate binding constants.
Table 1: Illustrative ¹H NMR Titration Data for the Complexation of a Guest Molecule with γ-Cyclodextrin
| Guest Concentration (mM) | Chemical Shift of γ-CD H-3 (ppm) | Δδ (ppm) |
| 0.0 | 3.950 | 0.000 |
| 0.5 | 3.945 | 0.005 |
| 1.0 | 3.941 | 0.009 |
| 2.0 | 3.935 | 0.015 |
| 4.0 | 3.928 | 0.022 |
| 8.0 | 3.920 | 0.030 |
| 12.0 | 3.915 | 0.035 |
| 16.0 | 3.912 | 0.038 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Chemical shift perturbation (CSP) analysis is a powerful application of NMR spectroscopy that provides detailed information about the specific interaction sites between the guest molecule and the γ-cyclodextrin cavity. Upon inclusion of a guest molecule, the protons of the γ-CD experience a change in their local electronic environment, leading to shifts in their resonance frequencies.
The protons located on the inner surface of the γ-CD cavity, namely H-3 and H-5, are most significantly affected by the presence of a guest molecule. nih.gov These protons typically show a significant upfield shift (to a lower ppm value) due to the shielding effect of the encapsulated guest. In contrast, the protons on the exterior of the γ-CD molecule (H-1, H-2, and H-4) experience much smaller or negligible chemical shift changes. By analyzing the magnitude and direction of these chemical shift changes, it is possible to deduce the orientation and depth of penetration of the guest molecule within the γ-CD cavity.
Table 2: Example of Chemical Shift Perturbations (Δδ in ppm) for γ-Cyclodextrin Protons Upon Complexation with a Guest Molecule
| γ-Cyclodextrin Proton | Chemical Shift (Free γ-CD, ppm) | Chemical Shift (Complexed γ-CD, ppm) | Δδ (ppm) |
| H-1 | 5.05 | 5.04 | -0.01 |
| H-2 | 3.65 | 3.64 | -0.01 |
| H-3 | 3.95 | 3.85 | -0.10 |
| H-4 | 3.58 | 3.57 | -0.01 |
| H-5 | 3.88 | 3.75 | -0.13 |
| H-6 | 3.80 | 3.78 | -0.02 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Negative values indicate an upfield shift.
Two-dimensional (2D) NMR techniques, particularly Rotating-frame Overhauser Effect Spectroscopy (ROESY), are invaluable for determining the precise spatial arrangement of the guest molecule within the γ-cyclodextrin cavity. The ROESY experiment detects through-space correlations between protons that are in close proximity (typically within 5 Å), irrespective of whether they are connected by chemical bonds.
In the context of γ-cyclodextrin inclusion complexes, ROESY spectra will show cross-peaks between the protons of the guest molecule and the inner protons (H-3 and H-5) of the γ-CD. The presence and intensity of these cross-peaks provide direct evidence of the inclusion and offer insights into which part of the guest molecule is oriented towards the interior of the cavity. For example, observing a strong ROESY correlation between a specific aromatic proton of a guest and the H-3 proton of γ-CD indicates that this aromatic ring is deeply embedded within the cyclodextrin (B1172386) cavity. The analysis of the complete set of intermolecular ROESY cross-peaks allows for the construction of a detailed 3D model of the inclusion complex in solution.
Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients, which are related to their size and shape. While ¹H DOSY is more common, ³¹P DOSY NMR can be a highly specialized and powerful tool for studying supramolecular assemblies that contain phosphorus atoms.
The application of ³¹P DOSY NMR specifically to γ-cyclodextrin hydrate (B1144303) inclusion complexes is not widely documented in scientific literature. However, this technique holds potential for characterizing complex systems where a phosphorus-containing guest molecule is encapsulated by γ-cyclodextrin, or in the study of self-assembled structures formed by phosphate-derivatized γ-cyclodextrins. In such cases, ³¹P DOSY NMR could be used to confirm the association of the phosphorus-containing moiety with the larger cyclodextrin structure by observing a decrease in its diffusion coefficient upon complexation. This would provide evidence for the formation of a larger supramolecular assembly.
Fluorescence Spectroscopy for Binding Constants and Detection Limits
Fluorescence spectroscopy is a highly sensitive technique that can be effectively used to determine the binding constants of γ-cyclodextrin inclusion complexes, particularly when the guest molecule is fluorescent or when a fluorescent probe is employed in a competitive binding assay.
The inclusion of a fluorescent guest molecule into the hydrophobic cavity of γ-cyclodextrin often leads to a significant change in its fluorescence properties. This can manifest as an enhancement of the fluorescence intensity, a shift in the emission maximum (wavelength), or a change in the fluorescence lifetime. The nonpolar environment of the cyclodextrin cavity can shield the fluorophore from non-radiative decay pathways that are prevalent in aqueous solution, leading to increased quantum yield and fluorescence intensity.
By titrating a solution of the fluorescent guest with increasing concentrations of γ-cyclodextrin and monitoring the change in fluorescence intensity, a binding isotherm can be constructed. From this data, the binding constant (K) can be calculated using various models, such as the Benesi-Hildebrand equation for a 1:1 complex. The high sensitivity of fluorescence spectroscopy allows for the use of very low concentrations of the guest molecule, which can be advantageous for studying systems with high binding affinities or for determining low detection limits in analytical applications.
Table 3: Representative Fluorescence Titration Data for the Complexation of a Fluorescent Guest with γ-Cyclodextrin
| γ-Cyclodextrin Concentration (μM) | Fluorescence Intensity (a.u.) |
| 0 | 100 |
| 10 | 150 |
| 20 | 195 |
| 40 | 270 |
| 80 | 380 |
| 120 | 450 |
| 160 | 500 |
| 200 | 530 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. 'a.u.' stands for arbitrary units.
Electrochemical Techniques (e.g., Cyclic Voltammetry, Electrochemical Impedance Spectroscopy)
Electrochemical methods are powerful tools for investigating the formation and behavior of γ-cyclodextrin inclusion complexes, particularly when the guest molecule is electroactive.
Cyclic Voltammetry (CV) is frequently employed to study the interactions between guest molecules and cyclodextrins. The inclusion of an electroactive guest molecule within the hydrophobic cavity of γ-cyclodextrin alters its microenvironment, which in turn affects its electrochemical properties. This change is observable on a cyclic voltammogram as a variation in peak potential and peak current. The formation of a stable inclusion complex can lead to a decrease in the peak current and a shift in the half-wave potential. By analyzing these changes, it is possible to determine the stoichiometry and the formation constants of the inclusion complexes. For instance, studies on various pharmaceutical compounds have shown that both 1:1 and 1:2 drug-cyclodextrin complexes can be characterized, and their stability constants calculated from the voltammetric data.
Electrochemical Impedance Spectroscopy (EIS) is another valuable technique, often used to characterize the electrical properties of films and sensors modified with γ-cyclodextrin. EIS measures the impedance of a system over a range of frequencies, providing insight into the processes occurring at the electrode-electrolyte interface. When γ-cyclodextrin is incorporated into a polymer film on an electrode, it can selectively bind target analytes. This binding event alters the film's capacitance and charge-transfer resistance, which is detected by EIS. This technique is particularly useful for developing sensitive and selective electrochemical sensors based on the molecular recognition capabilities of γ-cyclodextrin. For example, a film of polypyrrole/γ-cyclodextrin (PPY/γCD) synthesized on a gold electrode has been characterized using EIS to understand its electrical properties for the detection of neurotransmitters.
Table 1: Application of Electrochemical Techniques in γ-Cyclodextrin Complex Analysis
| Technique | Guest Molecule/System | Key Findings | Reference |
|---|---|---|---|
| Cyclic Voltammetry (CV) | Pharmaceutical Compounds (general) | Observes changes in peak current and potential upon complexation; allows calculation of formation constants. | researchgate.net |
| Electrochemical Impedance Spectroscopy (EIS) | Polypyrrole/γ-cyclodextrin film | Characterized the electrical properties of the modified electrode for neurotransmitter detection. | mdpi.com |
| Cyclic Voltammetry (CV) | Nalidixic Acid | Demonstrated stronger binding to γ-CD than to β-CD due to a more apolar cavity. | researchgate.net |
Mass Spectrometry (e.g., Electrospray Mass Spectroscopy)
Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is an indispensable tool for the gas-phase characterization of non-covalent inclusion complexes. mdpi.comnih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) allows for the transfer of intact, non-covalent complexes from solution into the gas phase for mass analysis. nih.govbeilstein-journals.orgacs.org This enables the direct observation of the complex ion and the determination of its stoichiometry. The relative abundances of the observed ions can provide insights into the stability of the complexes in the gas phase. ESI-MS has been successfully used to verify that host-guest complexes formed in solution can be stable enough for characterization in the gas phase. acs.org
For example, the water-soluble inclusion complex of C60 fullerene with two γ-cyclodextrin units, [C60:(γ-cyclodextrin)2], has been characterized using ESI tandem mass spectrometry. nih.gov The study detected doubly deprotonated, protonated, and sodiated complex ions, confirming the dimeric nature of the complex. nih.gov Tandem mass spectrometry (MS/MS), which involves collision-induced dissociation (CID), can be used to probe the strength of the non-covalent interactions holding the complex together. By subjecting the complex ion to controlled collisions, it fragments into its constituent parts, and the energy required for this dissociation provides a measure of the complex's gas-phase stability. nih.gov
Table 2: ESI-MS Characterization of γ-Cyclodextrin Inclusion Complexes
| Guest Molecule | Observed Ions | Stoichiometry | Key Findings | Reference |
|---|---|---|---|---|
| C60 Fullerene | [C60:(γ-CD)2-2H]2-, [C60:(γ-CD)2+2H]2+, [C60:(γ-CD)2+2Na]2+ | 1:2 | Confirmed dimeric structure; relative stabilities of different ionic species were determined. | nih.gov |
| Carboxylic Acids (Naphthenic Acids) | [CD-NA]- | 1:1 | Provided evidence for "size-fit" selectivity; complex stability related to the lipophilicity of the guest. | beilstein-journals.org |
| Amino Acids | [AA+γ-CD+H]+ | 1:1 | Verified that γ-cyclodextrin can accommodate protonated amino acids. | acs.org |
Phase Solubility Studies for Complex Stoichiometry and Stability
Phase solubility analysis, as pioneered by Higuchi and Connors, is a fundamental method to investigate inclusion complexation in the aqueous phase. nih.govsemanticscholar.org The technique involves measuring the solubility of a sparingly soluble guest molecule in aqueous solutions containing increasing concentrations of γ-cyclodextrin.
A plot of guest solubility versus γ-cyclodextrin concentration generates a phase solubility diagram. The shape of this diagram reveals information about the stoichiometry and stability of the inclusion complex.
A-type diagrams show a linear increase in guest solubility with cyclodextrin concentration, indicating the formation of a soluble 1:1 complex (AL type). researchgate.net
B-type diagrams suggest the formation of complexes with limited solubility (BS type) or insoluble complexes. semanticscholar.orgresearchgate.net
For an AL-type diagram, the stability constant (Ks) of the 1:1 complex can be calculated from the slope of the linear plot using the Higuchi-Connors equation: Ks = slope / [S0 * (1 - slope)] where S0 is the intrinsic solubility of the guest in the absence of cyclodextrin. nih.gov
This method has been widely applied to study the interaction between γ-cyclodextrin and various guest molecules, such as the ginsenoside Re, where a linear AL-type profile indicated a 1:1 stoichiometry and allowed for the calculation of a high stability constant. researchgate.net
Table 3: Phase Solubility Data for γ-Cyclodextrin Complexes
| Guest Molecule | Diagram Type | Stoichiometry | Calculated Stability Constant (Ks) | Reference |
|---|---|---|---|---|
| Ginsenoside Re | AL-type | 1:1 | 14,410 M-1 | researchgate.net |
| Curcumin | BS-type | 1:3 (γ-CD:Curcumin) | Not calculated from this diagram type | researchgate.net |
| Oridonin | AL-type | 1:1 | 1148.97 M-1 | onlinepharmacytech.info |
Nanopore Sensing for Molecular Interactions
Nanopore sensing is an advanced single-molecule technique that provides real-time insights into host-guest interactions. acs.orgresearchgate.net In a typical setup, a single protein nanopore, such as α-hemolysin, is embedded in a lipid bilayer, and an ionic current is passed through it by applying a voltage.
When a γ-cyclodextrin molecule is positioned within the nanopore, it acts as a molecular adapter. The subsequent entry of a guest molecule into the γ-cyclodextrin cavity causes a characteristic blockage or modulation of the ionic current. The duration and magnitude of this current change provide detailed information about the binding kinetics (on- and off-rates) and the stability of the host-guest interaction at a single-molecule level. mdpi.comuitm.edu.my
This technique has been used to investigate the competitive binding of perfluorooctanoic acid (PFOA) between human serum albumin (HSA) and γ-cyclodextrin, demonstrating the potential of γ-CD to reverse the binding of PFOA to the protein. mdpi.comuitm.edu.my The unique signature event produced by the PFOA-γ-CD complex allowed for the in-situ elucidation of the molecular interactions. mdpi.comuitm.edu.my
Table 4: Nanopore Sensing of γ-Cyclodextrin Interactions
| Nanopore System | Adapter | Guest Molecule | Principle of Detection | Reference |
|---|---|---|---|---|
| α-hemolysin | γ-Cyclodextrin | Per- and polyfluoroalkyl substances (PFAS) | Characteristic current blockage upon guest binding to γ-CD adapter. | acs.orgresearchgate.net |
| α-hemolysin | γ-Cyclodextrin | Perfluorooctanoic acid (PFOA) | Unique signature event from the PFOA-γ-CD host-guest complex allows for real-time monitoring of interactions. | mdpi.comuitm.edu.my |
Solid-State Characterization Techniques
While the aforementioned techniques are excellent for studying complexes in solution or the gas phase, a different set of methods is required to confirm and characterize inclusion complexes in the solid state. uitm.edu.myscielo.br The method of preparation (e.g., kneading, co-precipitation, freeze-drying) can significantly influence the final solid product, making solid-state analysis crucial. uitm.edu.my
Fourier Transform-Infrared (FT-IR) Spectroscopy for Interaction Confirmation
FT-IR spectroscopy is a powerful non-destructive technique used to confirm the formation of an inclusion complex by detecting changes in the vibrational modes of the guest molecule upon encapsulation. nih.gov When a guest molecule is included in the γ-cyclodextrin cavity, its vibrational freedom is restricted, and it experiences a different microenvironment.
This interaction leads to changes in the guest molecule's FT-IR spectrum, such as:
Shifting of characteristic absorption bands to different wavenumbers.
Changes in band intensity (reduction or enhancement).
Broadening or disappearance of certain peaks.
The spectrum of a true inclusion complex is not merely a superposition of the spectra of the individual components. For example, the intense C=O stretching band of a guest molecule might be shifted to a lower frequency or significantly reduced in intensity, indicating its involvement in interactions within the hydrophobic cavity. researchgate.net These spectral changes provide strong evidence for the formation of the inclusion complex in the solid state. researchgate.netnih.gov
Table 5: FT-IR Spectral Changes Upon γ-Cyclodextrin Complexation
| Guest Molecule | Key Functional Group/Band | Change in the Complex | Interpretation | Reference |
|---|---|---|---|---|
| Curcumin | C-O band (~1027 cm-1) | Strengthened band | Indicates involvement of this bond in complexation. | researchgate.net |
| Quercetin | - | Spectral changes provide evidence of interaction at the molecular level. | Indication of guest interaction with the host. | mdpi.com |
| Oridonin | Characteristic peaks of oridonin | Peaks retained but with changes | No new chemical bonds formed, indicating physical inclusion. | onlinepharmacytech.info |
Powder X-ray Diffraction (PXRD) for Crystallinity and Complex Formation
Powder X-ray diffraction (PXRD) is an essential technique for analyzing the crystallographic structure of solid materials and is widely used to confirm the formation of inclusion complexes. nih.gov Crystalline materials produce a characteristic diffraction pattern of sharp, well-defined peaks, while amorphous materials produce a broad halo.
The PXRD analysis involves comparing the diffraction patterns of the pure guest, pure γ-cyclodextrin, their physical mixture, and the prepared complex.
The physical mixture typically shows a simple superposition of the diffraction peaks of the individual crystalline components. researchgate.net
In a true inclusion complex , the original sharp peaks of the guest molecule often disappear or are significantly reduced in intensity. researchgate.netresearchgate.net This indicates that the guest is no longer present in its own crystalline lattice but is instead molecularly dispersed within the cyclodextrin matrix. researchgate.net The resulting complex may exhibit a new, unique diffraction pattern, indicating the formation of a new crystalline solid phase, or it may show a diffuse, amorphous pattern. researchgate.net
For example, γ-cyclodextrin itself has a "cage-type" crystalline packing with characteristic peaks. Upon successful complexation and reorganization, this can change to a "channel-type" packing with a distinctly different XRD pattern, providing clear evidence of complex formation.
Table 6: PXRD Analysis of γ-Cyclodextrin Inclusion Complexes
| Guest Molecule | State of Pure Guest | State of Pure γ-CD | Physical Mixture Pattern | Inclusion Complex Pattern | Reference |
|---|---|---|---|---|---|
| Ginsenoside Re | Crystalline | Crystalline | Superposition of guest and host peaks | Disappearance of guest's characteristic peaks | |
| Progesterone | Crystalline | Crystalline | - | Appearance of a new, unique diffraction pattern | beilstein-journals.org |
| Cilostazol | Crystalline | Crystalline | Superposition of guest and host peaks | Disappearance of intense guest peaks, indicating amorphization | researchgate.net |
Scanning Electron Microscopy (SEM) for Morphology
In their native forms, both the guest molecule and γ-cyclodextrin exhibit characteristic crystalline or amorphous structures. For instance, pure Ginsenoside Re presents as irregular blocky particles, while γ-cyclodextrin appears as smooth, irregularly shaped blocky particles. A physical mixture of these two components typically shows a simple aggregation of the original particles. However, upon successful inclusion complex formation, the resulting product often displays a completely different morphology. The original crystal habit of the individual components disappears and is replaced by new structures, which are frequently smaller, more uniform, or have an amorphous, agglomerated appearance. This loss of crystallinity, indicated by changes in surface morphology, is a key indicator of the guest molecule's encapsulation within the γ-cyclodextrin cavity.
The table below summarizes representative findings from the SEM analysis of a γ-cyclodextrin inclusion complex.
| Material | Observed Morphology | Inference |
| Ginsenoside Re (Guest) | Irregular blocky particles | Crystalline structure of the pure guest molecule |
| gamma-Cyclodextrin (B1674603) (Host) | Smooth, irregular, blocky particles | Characteristic structure of the pure host molecule |
| Physical Mixture | A composite of the original particles from both guest and host | No new solid phase formed |
| Ginsenoside Re/γ-CD Inclusion Complex | Small, irregular particles with completely different characteristics | Successful formation of a new solid phase, indicating inclusion |
*Data sourced from a study on Ginsenoside Re and gamma-Cyclodextrin. *
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of gamma-cyclodextrin (γ-CD) and its inclusion complexes. By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can detect and quantify thermal events such as melting, decomposition, and dehydration. The formation of an inclusion complex leads to significant changes in the thermal behavior of the guest molecule, which are readily observable in the DSC thermogram.
When a guest molecule is encapsulated within the γ-cyclodextrin cavity, its characteristic thermal peaks, particularly the melting point, are often shifted, broadened, or completely absent in the thermogram of the complex. The disappearance of the guest's melting peak is considered one of the most definitive indications of successful inclusion complex formation, as the encapsulated molecule is no longer present in its crystalline lattice and its melting transition is hindered.
For example, pure γ-cyclodextrin exhibits an endothermic peak corresponding to dehydration (around 103 °C) and another at a higher temperature due to its decomposition (around 292 °C). A guest molecule, such as S-Allylcysteine (SAC), will show its own characteristic melting peak (around 229 °C). A physical mixture of the two will typically display the thermal peaks of both individual components. In contrast, the DSC thermogram for the SAC/γ-CD inclusion complex shows the disappearance of the SAC melting peak, confirming the formation of the complex.
The following table presents thermal transition data obtained from the DSC analysis of γ-cyclodextrin, a guest molecule, their physical mixture, and the resulting inclusion complex.
| Sample | Dehydration Peak (°C) | Melting Peak of Guest (°C) | Decomposition Peak (°C) |
| S-Allylcysteine (SAC) | ~56 | ~229 | - |
| gamma-Cyclodextrin (γ-CD) | ~103 | - | ~292 |
| Physical Mixture (SAC/γ-CD) | ~89 | ~216 | ~280 |
| Inclusion Complex (SAC/γ-CD) | Present | Absent | Present |
*Data sourced from a study on S-Allylcysteine and gamma-Cyclodextrin. *
Research Applications of Gamma Cyclodextrin in Specific Scientific Domains
Environmental Remediation Research
The unique properties of gamma-cyclodextrin (B1674603) and its derivatives are being extensively explored for addressing environmental contamination. Their ability to encapsulate pollutants makes them a valuable tool in developing green and effective cleanup technologies. mdpi.comnih.gov
The hydrophobic cavity of gamma-cyclodextrin allows it to encapsulate nonpolar organic pollutants, effectively removing them from contaminated water and soil. mdpi.comnih.gov This process relies on the formation of host-guest inclusion complexes, which sequesters pollutants such as polycyclic aromatic hydrocarbons (PAHs), pesticides, and various dyes. mdpi.commdpi.com Cyclodextrin-based materials, including polymers and other porous structures, have demonstrated high efficiency in adsorbing and removing these organic contaminants from aqueous environments. mdpi.comresearchgate.netmdpi.com The effectiveness of these materials stems from the combination of the inclusion capability of the cyclodextrin (B1172386) cavity and other interactions like hydrogen bonding. researchgate.net
While native cyclodextrins are primarily known for encapsulating organic molecules, their modified forms and polymers are effective in the remediation of heavy metal contamination. mdpi.commdpi.com Derivatives such as methylated gamma-cyclodextrin (M-γ-CD) have shown particular efficacy in extracting heavy metals like nickel (Ni), copper (Cu), and lead (Pb) from soil. mdpi.comresearchgate.net The mechanism often involves the formation of inclusion complexes with the metal ions or chelation. mdpi.commdpi.com Cyclodextrin-based materials, such as metal-organic frameworks (MOFs), have also been developed for this purpose. For instance, a γ-CD-MOF composite demonstrated a significant adsorption capacity for cadmium (Cd) ions, primarily through an ion exchange mechanism. nih.gov
The table below summarizes the removal efficiency of methylated gamma-cyclodextrin (M-γ-CD) for various heavy metals as reported in research studies.
| Heavy Metal | Removal Efficiency (%) |
| Nickel (Ni) | 95% |
| Copper (Cu) | 92% |
| Lead (Pb) | 88% |
| Cadmium (Cd) | 85% |
| Zinc (Zn) | 82% |
| (Data sourced from a review of remediation studies.) mdpi.com |
Due to their high water solubility, native cyclodextrins are often chemically modified or immobilized onto solid supports to create effective and reusable adsorbents for wastewater treatment. researchgate.netnih.govdoi.org These materials are synthesized by cross-linking cyclodextrins into polymers or grafting them onto substrates. nih.govmdpi.com For example, new adsorbents have been synthesized by polymerizing gamma-cyclodextrin with epichlorohydrin to successfully remove dyes like Direct Red 83:1 from water. mdpi.com Other approaches include immobilizing γ-CD onto starch to create adsorbents for various dyestuffs and developing γ-CD-based metal-organic frameworks (MOFs) for removing heavy metals. researchgate.netnih.gov These cyclodextrin-based adsorbents exhibit excellent adsorption capacities and can be separated from the aqueous phase more easily than their soluble counterparts. nih.gov
The following table presents examples of cyclodextrin-based adsorbents and their target pollutants.
| Adsorbent | Target Pollutant(s) | Removal Mechanism |
| γ-CD-epichlorohydrin polymer | Direct Red 83:1 (dye) | Chemical and physical adsorption mdpi.com |
| γ-CD-immobilized starch | Methylene blue, Congo red, Methyl purple | Host-guest interaction, hydrogen bonding researchgate.net |
| γ-CD-Metal-Organic Framework (MOF) | Cadmium (Cd(II)) ions | Ion exchange nih.gov |
Research into environmentally benign methods for gold recovery has explored the use of cyclodextrins. nih.govnih.gov While studies have investigated alpha-, beta-, and gamma-cyclodextrins, a highly selective and efficient process has been developed primarily using alpha-cyclodextrin (B1665218). nih.govresearchgate.net This method is based on the spontaneous self-assembly and co-precipitation of α-CD with the tetrabromoaurate ([AuBr₄]⁻) anion and a potassium ion, forming a unique one-dimensional supramolecular chain. nih.govresearchgate.net This high specificity is attributed to a perfect molecular recognition match between the α-CD cavity and the gold complex. nih.gov Although gamma-cyclodextrin was tested in these studies, it did not exhibit the same selective precipitation with gold salts under the reported conditions. acs.org
Advanced Material Science Research
The capacity of gamma-cyclodextrin for molecular encapsulation and self-assembly has made it a valuable component in the design and synthesis of novel functional materials.
Gamma-cyclodextrin serves as a versatile building block for a variety of nanostructured materials. mdpi.com Amphiphilic derivatives of γ-CD can self-assemble in aqueous solutions to form diverse supramolecular nanoassemblies, including vesicles, micelles, and nanoparticles. nih.gov These structures are being investigated for applications such as nanoencapsulation. Furthermore, γ-CD units have been covalently attached to silica to create xerogels for the isolation of pollutants. mdpi.com By functionalizing materials like graphene nanosheets with cyclodextrins, hybrid materials can be created that combine the properties of both components, such as high surface area and molecular recognition capabilities. acs.org
The reversible nature of the host-guest interaction in cyclodextrins is a key feature in the development of "smart" materials that respond to external stimuli. e3s-conferences.org Cyclodextrin-based polymers and hydrogels can be designed to undergo significant changes in their properties in response to triggers such as pH, temperature, light, or the presence of specific chemicals. e3s-conferences.orgrsc.org For example, a change in the environment can cause the dissociation of a guest molecule from the cyclodextrin cavity, leading to a macroscopic change in the material, such as a reversible gel-to-sol phase transition. e3s-conferences.org These systems hold promise for applications where controlled changes in material properties are required. acs.org
Cyclodextrins are utilized in surface modification to create functional thin films and coatings. A notable application is in the prevention of biofilm formation. nih.gov By applying cyclodextrin-based coatings to surfaces, it is possible to interfere with the quorum sensing mechanisms that bacteria use to communicate and form biofilms. This is achieved by capturing the signaling molecules within the cyclodextrin cavities, thus disrupting the communication pathway. nih.gov
Electrospinning has emerged as a successful technique for fabricating nanofibers from gamma-cyclodextrin, even without the use of a carrier polymer. rsc.orgmdpi.com Uniform, bead-free γ-CD nanofibers can be produced from solutions in a dimethyl sulfoxide (DMSO)-water solvent system. rsc.org These electrospun nanofibers possess a very high surface-area-to-volume ratio, making them highly effective for applications such as air filtration and the molecular entrapment of volatile organic compounds (VOCs) like aniline and toluene. rsc.orgcyclolab.humdpi.com The nanofibrous web provides a large accessible surface area of cyclodextrin cavities for capturing guest molecules. rsc.org
In the synthesis of nanoparticles, particularly gold nanoparticles (AuNPs), gamma-cyclodextrin can function as an effective stabilizing and capping agent. researchgate.netdntb.gov.ua During nanoparticle formation, γ-CD molecules adsorb onto the surface of the growing particles. researchgate.net This surface layer prevents the nanoparticles from aggregating and helps to control their final size and distribution. dntb.gov.uadovepress.com The interaction between γ-CD and the gold surface occurs through multiple non-covalent bonds involving its hydroxyl groups and aliphatic moieties. researchgate.net Research has indicated that the type of cyclodextrin used can influence the resulting nanoparticle size, with γ-CD sometimes yielding smaller particles compared to other native cyclodextrins. dovepress.com
Design and Synthesis of Cyclodextrin Metal-Organic Frameworks (CD-MOFs)
Cyclodextrin metal-organic frameworks (CD-MOFs) are a class of porous, crystalline materials constructed from cyclodextrins and metal ions. nih.gov Specifically, those derived from γ-cyclodextrin (γ-CD) and alkali metal cations are notable for being renewable, edible, and synthesizable on a large scale from this naturally occurring carbohydrate. acs.org The γ-cyclodextrin molecule is a C8-symmetrical cyclic oligosaccharide composed of eight α-1,4-linked D-glucopyranosyl residues, forming a bucket-shaped cavity. acs.org
The synthesis of γ-CD-MOFs typically involves the self-assembly of γ-cyclodextrin with an alkali metal salt. A common and reliable method is vapor diffusion, where an alcohol like methanol (B129727) or ethanol (B145695) is slowly diffused into an aqueous solution containing γ-cyclodextrin and a metal salt, such as potassium hydroxide (B78521), over several days to yield cubic crystals. acs.orgrsc.org This technique, while reproducible, is time-consuming. rsc.org To address this, alternative synthesis methods have been developed, including ultrasonication and mechanochemical synthesis. rsc.orgmdpi.com Ultrasonication is a faster, more environmentally friendly method that can be performed at room temperature and often yields nano-sized crystals. mdpi.com Mechanochemical methods have the potential for mass production with high yields, avoiding large amounts of organic solvents and high temperatures. rsc.org A "wash-free" mechanochemical approach has been developed that allows for the synthesis of highly crystalline γ-CD-MOFs with high surface areas without a washing step, achieving a solid yield of 100%. rsc.org
The resulting structure of these CD-MOFs consists of extended body-centered frameworks of (γ-CD)6 cubic units. acs.org These cubes contain spherical pores at their center and are interconnected by the alkali metal cations, creating a network of cylindrical and triangular channels. acs.org The choice of the alkali metal cation (e.g., K+, Rb+, Cs+) can lead to different, yet related, CD-MOF structures, such as CD-MOF-1 (with K+), CD-MOF-2 (with Rb+), and CD-MOF-3 (with Cs+). acs.org These materials exhibit robust crystallinity, permanent porosity, and excellent biocompatibility, making them promising for various applications. acs.org
| Synthesis Method | Description | Advantages | Disadvantages |
| Vapor Diffusion | Slow diffusion of an anti-solvent (e.g., methanol) into an aqueous solution of γ-CD and metal salt. acs.org | Reliable and reproducible, yields high-quality crystals. rsc.org | Time-consuming. rsc.org |
| Ultrasonication | Use of ultrasound to facilitate the binding of γ-CD with metal ions. mdpi.com | Fast, environmentally friendly, energy-efficient, room temperature process. mdpi.com | High cost. mdpi.com |
| Mechanochemical | Grinding or milling of γ-CD and metal salts together, sometimes with a small amount of liquid. rsc.org | Potential for mass production, high yields, avoids large amounts of organic solvents and high temperatures. rsc.org | May require optimization of reaction conditions. |
| "Wash-Free" Mechanochemical | A specific mechanochemical method that eliminates the need for a post-synthesis washing step. rsc.org | Simple, fast, highly crystalline product with a 100% solid yield. rsc.org | Newer method, may have limited demonstrated applications so far. |
Cyclodextrin-Based Polymeric Architectures and Nanomaterials
Star polymers are three-dimensional macromolecules consisting of several linear polymer chains linked to a central core. mdpi.com When γ-cyclodextrin is used as the core, its unique structure with multiple functional groups allows for the synthesis of star polymers with a defined number of arms. mdpi.comresearchgate.net The "core-first" approach is a common synthetic strategy where polymer chains are grown from a multifunctional initiator core. mdpi.com In the case of γ-cyclodextrin, its hydroxyl groups can be functionalized to create initiator sites for polymerization techniques like Atom Transfer Radical Polymerization (ATRP). mdpi.comresearchgate.net This method allows for good control over the polymer architecture. mdpi.com For example, a multifunctional core initiator based on γ-cyclodextrin functionalized with eight norbornenes has been reported for the synthesis of eight-arm star polymers via ring-opening metathesis polymerization (ROMP). researchgate.net The resulting star polymers can have unique properties due to the combination of the cyclodextrin core and the attached polymer arms. researchgate.net These architectures can be used to create nanoscale materials with complex structures. researchgate.net
Bottlebrush copolymers are a type of branched polymer with polymeric side chains densely grafted onto a linear backbone. While specific research on bottlebrush copolymers with gamma-cyclodextrin is not as prevalent in the provided search results, the principles of creating such architectures can be inferred from the synthesis of other cyclodextrin-based polymers. The functional groups on γ-cyclodextrin can be used to attach it to a polymer backbone, or γ-cyclodextrin can be part of the monomer unit that is polymerized. These cyclodextrin-containing polymers can then form supramolecular assemblies through host-guest interactions. The cyclodextrin cavity can encapsulate guest molecules, leading to the formation of non-covalent linkages between polymer chains. This can result in the formation of larger, organized structures. The ability of cyclodextrins to form inclusion complexes is a key driver for the self-assembly of these polymeric systems into various morphologies. researchgate.net
Shear-thinning hydrogels are materials that decrease in viscosity under shear stress, such as during injection through a syringe, and then rapidly self-heal and recover their gel-like state when the stress is removed. nih.govresearchgate.net This property is highly desirable for injectable therapeutic delivery systems. nih.gov Hydrogels incorporating cyclodextrins can be designed to exhibit shear-thinning behavior through the principle of host-guest interactions. upenn.edu Typically, two different polymer chains are functionalized separately, one with a "host" molecule (like cyclodextrin) and the other with a "guest" molecule (like adamantane or ferrocene). nih.govupenn.edu When these two polymer solutions are mixed, the non-covalent, reversible interactions between the host and guest molecules lead to the formation of a physically cross-linked hydrogel network. nih.gov The application of shear force disrupts these non-covalent bonds, causing the gel to flow. nih.gov Upon removal of the shear, the host-guest interactions re-form, leading to the rapid self-healing of the hydrogel. nih.gov While many examples use β-cyclodextrin, the same principle can be applied to γ-cyclodextrin, which has a larger cavity and can accommodate different guest molecules. nih.govcyclodextrinnews.com
| Polymer Architecture | Description | Key Features |
| Star Polymers | Multiple polymer arms radiating from a central γ-cyclodextrin core. mdpi.comresearchgate.net | Defined number of arms, compact structure, enhanced segment density. mdpi.com |
| Bottlebrush Copolymers | A linear polymer backbone with densely grafted polymeric side chains, potentially incorporating γ-cyclodextrin. | High density of side chains, potential for complex supramolecular assembly. |
| Shear-Thinning Hydrogels | A hydrogel network formed by reversible host-guest interactions involving cyclodextrins. nih.gov | Injectable, self-healing, responsive to shear stress. nih.govresearchgate.net |
Cyclodextrins as Molecular Connectors in Hierarchically Organized Materials
Cyclodextrins can act as molecular connectors to build hierarchically organized materials due to their ability to form inclusion complexes and their well-defined structure. nih.gov They can be used as building blocks in the construction of supramolecular polymers and assemblies. rsc.org For example, cyclodextrins can be threaded onto polymer chains to form polyrotaxanes, which are a type of mechanically interlocked molecule. rsc.org These structures can then be further organized into more complex architectures. Furthermore, cyclodextrin derivatives can be designed to self-assemble into supramolecular oligomers and polymers. rsc.org The directional and specific nature of host-guest interactions allows for the precise arrangement of components, leading to the formation of materials with ordered structures on multiple length scales. nih.gov This bottom-up approach to material design is crucial for creating functional materials with tailored properties. nih.gov
Food Science and Technology Research (Focus on Mechanisms and Enhancement)
In food science and technology, γ-cyclodextrin is utilized for its ability to form inclusion complexes with a variety of molecules, which can enhance the properties of food products. nih.gov As a non-digestible, non-caloric, and tasteless saccharide, it is considered a dietary fiber. nih.govresearchgate.net
One of the primary mechanisms of action is the encapsulation of lipophilic (fat-soluble) molecules within its hydrophobic cavity. nih.gov This encapsulation can lead to several enhancements:
Solubilization and Stabilization: Many beneficial food components, such as vitamins, flavonoids, and unsaturated fatty acids, have poor water solubility and stability. nih.gov By forming an inclusion complex with γ-cyclodextrin, their solubility in aqueous food systems can be significantly increased, and they can be protected from degradation by light, heat, or oxidation. nih.gov
Flavor and Odor Modification: Cyclodextrins can be used to mask or reduce undesirable flavors and odors in food products by encapsulating the responsible compounds. researchgate.net Conversely, they can also protect and control the release of desirable volatile flavor compounds. nih.gov
Reduction of Unwanted Components: Research has shown that cyclodextrins can be used to reduce the concentration of unwanted substances in food, such as trans-fats, cholesterol, mycotoxins, and acrylamide. nih.govresearchgate.net
Furthermore, γ-cyclodextrin is recognized for its prebiotic effects, as it can be fermented by the gut microflora and selectively promote the growth of beneficial bacteria like bifidobacteria. nih.govresearchgate.net Its ability to reduce the digestion of carbohydrates and lipids contributes to a lower glycemic index of foods. nih.gov
| Application in Food Science | Mechanism of Action | Enhancement |
| Stabilization of Bioactive Compounds | Encapsulation of sensitive molecules (e.g., vitamins, antioxidants) within the cyclodextrin cavity. nih.gov | Increased stability against heat, light, and oxidation; improved shelf life. nih.gov |
| Solubility Enhancement | Formation of water-soluble inclusion complexes with poorly soluble nutrients. nih.gov | Improved bioavailability of nutrients in aqueous food systems. nih.gov |
| Flavor and Odor Masking | Sequestration of undesirable flavor or odor molecules. researchgate.net | Improved organoleptic properties of the food product. nih.gov |
| Controlled Release of Flavors | Encapsulation and subsequent slow release of volatile flavor compounds. nih.gov | Longer-lasting flavor perception. |
| Reduction of Undesirable Components | Complexation with molecules like cholesterol, trans-fats, or bitter compounds. nih.govresearchgate.net | Healthier food formulations with improved taste profiles. nih.govresearchgate.net |
| Lowering Glycemic Index | Reduction in the digestion of carbohydrates and lipids. nih.gov | Beneficial for blood sugar management. nih.gov |
Stabilization of Bioactive Compounds and Flavors
The encapsulation of bioactive compounds and flavors within the gamma-cyclodextrin cavity is a primary area of research. This process, known as inclusion complexation, effectively protects sensitive molecules from degradation.
Key Research Findings:
Protection from Environmental Factors: By encapsulating bioactive compounds, gamma-cyclodextrin shields them from environmental factors such as oxygen, light, and heat, which can cause oxidation, hydrolysis, and other forms of degradation. biosynth.comnih.gov This is particularly beneficial for sensitive compounds like vitamins, essential oils, and polyunsaturated fatty acids. nih.govresearchgate.net
Enhanced Stability of Nutraceuticals: Research has demonstrated the successful use of γ-CD to stabilize various nutraceuticals. For instance, it can form inclusion complexes with lipophilic vitamins, curcumin, and coenzyme Q10, thereby improving their stability in food and supplement formulations. e-bookshelf.de
Flavor Stabilization: The food industry utilizes gamma-cyclodextrin to stabilize volatile flavor compounds. maxapress.com Encapsulation prevents the loss of aroma during processing and storage, ensuring a consistent flavor profile in the final product. nih.govoatext.com Studies have shown that γ-CD can effectively retain flavor compounds during processes like spray-drying. researchgate.net
Table 1: Examples of Bioactive Compounds Stabilized by Gamma-Cyclodextrin
| Bioactive Compound | Primary Benefit of Encapsulation |
| Curcumin | Increased stability and solubility e-bookshelf.de |
| Coenzyme Q10 | Enhanced stability in health foods e-bookshelf.de |
| Lipophilic Vitamins | Protection against degradation e-bookshelf.de |
| Essential Oils | Reduced volatility and oxidation biosynth.comnih.gov |
| Carotenoids | Improved stability against light and oxidation researchgate.netmaxapress.com |
Mechanisms of Volatile Compound Retention and Controlled Release
The ability of gamma-cyclodextrin to retain and control the release of volatile compounds is a key area of scientific investigation. The primary mechanism involves the formation of a host-guest inclusion complex.
Mechanisms of Retention:
Inclusion Complex Formation: A volatile "guest" molecule with appropriate size and hydrophobicity inserts itself into the hydrophobic cavity of the "host" gamma-cyclodextrin molecule. This encapsulation physically traps the volatile compound, reducing its vapor pressure and volatility. nih.gov
Hydrophobic and van der Waals Interactions: The retention of the guest molecule within the cavity is driven by non-covalent forces, primarily hydrophobic interactions and van der Waals forces. These interactions create a stable complex in an aqueous environment.
Mechanisms of Controlled Release:
The release of the encapsulated volatile compound can be triggered by changes in the surrounding environment:
Presence of Water/Moisture: An increase in humidity or the presence of water can displace the guest molecule from the cyclodextrin cavity, leading to its release.
Temperature Changes: Heating can provide the necessary energy to disrupt the host-guest interactions, causing the release of the volatile compound.
Competitive Displacement: The presence of other molecules with a higher affinity for the cyclodextrin cavity can displace the originally encapsulated compound.
Research indicates that while γ-CD is effective for initial flavor retention, other cyclodextrins like α-CD may offer better protection against volatile loss during long-term storage. researchgate.netmdpi.com
Research on Improving Sensorial Qualities and Shelf Life through Complexation
The formation of inclusion complexes with gamma-cyclodextrin has been extensively researched for its ability to enhance the sensory properties and extend the shelf life of food products.
Improvement of Sensorial Qualities:
Masking of Undesirable Tastes and Odors: Gamma-cyclodextrin can encapsulate compounds responsible for bitterness or other off-flavors, preventing them from interacting with taste receptors. researchgate.netmaxapress.comhep.com.cn This application is valuable for improving the palatability of foods and pharmaceuticals.
Color Stabilization: By encapsulating natural pigments like carotenoids and anthocyanins, γ-CD protects them from degradation, thereby preserving the color of food products during processing and storage. maxapress.comresearchgate.net For example, it can prevent the degradation of carotenes during juice homogenization. researchgate.net
Extension of Shelf Life:
Inhibition of Oxidation: Encapsulation within the γ-CD cavity protects sensitive lipids and vitamins from oxygen, a primary cause of oxidative degradation and spoilage. nih.gov This leads to a significant increase in the product's shelf life.
Prevention of Browning Reactions: Research has shown that cyclodextrins can inhibit enzymatic browning in fruits and juices by forming complexes with phenolic compounds, which are substrates for polyphenol oxidase enzymes. maxapress.comhep.com.cn
Table 2: Effects of Gamma-Cyclodextrin Complexation on Food Properties
| Property | Mechanism of Improvement | Example Application |
| Taste | Encapsulation of bitter compounds | Reducing bitterness in citrus juices oatext.com |
| Aroma | Stabilization of volatile flavor compounds | Maintaining aroma in processed foods maxapress.com |
| Color | Protection of natural pigments from degradation | Preventing color loss in fruit juices maxapress.comresearchgate.net |
| Shelf Life | Inhibition of oxidation and enzymatic browning | Extending the freshness of food products nih.gov |
Investigation of Interactions with Other Food Matrix Components
Interaction with Phenolic Compounds: As mentioned, γ-CD can encapsulate phenolic compounds, which is beneficial for preventing enzymatic browning. maxapress.com This interaction can also influence the bioavailability and antioxidant activity of these compounds.
Emulsification: Due to its hydrophilic exterior and hydrophobic interior, gamma-cyclodextrin can act as an emulsifying agent, helping to stabilize oil-in-water emulsions in products like salad dressings and mayonnaise. mdpi.com
Cholesterol Sequestration: Research has explored the use of cyclodextrins to remove cholesterol from animal-based products such as milk and eggs, offering a way to produce lower-cholesterol food options. oatext.com
Understanding these interactions is crucial for optimizing the use of gamma-cyclodextrin in food formulations and predicting its impact on the final product's characteristics.
Role in Functional Food Development
Gamma-cyclodextrin plays a significant role in the development of functional foods by enhancing the delivery and efficacy of bioactive ingredients.
Improved Solubility and Bioavailability: Many beneficial bioactive compounds, such as curcumin and coenzyme Q10, have poor water solubility, which limits their absorption in the body. e-bookshelf.de Encapsulation in γ-CD significantly increases their solubility and, consequently, their bioavailability. maxapress.comhep.com.cn
Delivery of Nutraceuticals: Gamma-cyclodextrin serves as a carrier for various nutraceuticals, including vitamins, flavonoids, and carotenoids, enabling their incorporation into a wider range of food products. researchgate.nete-bookshelf.de
Dietary Fiber Properties: Cyclodextrins are considered non-digestible carbohydrates and can function as soluble dietary fibers. researchgate.net They are fermented by gut microflora and can contribute to a healthy intestinal environment. researchgate.net
The use of gamma-cyclodextrin allows food manufacturers to create products with added health benefits, meeting the growing consumer demand for functional and health-promoting foods.
Other Emerging Research Areas
Beyond its established applications, gamma-cyclodextrin is being investigated in other novel and emerging areas of research.
Host-Guest Interactions with Proteins (e.g., HSA-PFOA reversal)
A significant emerging area of research is the investigation of host-guest interactions between gamma-cyclodextrin and proteins, with potential therapeutic applications.
Reversal of PFOA Binding to Human Serum Albumin (HSA): Perfluorooctanoic acid (PFOA) is a persistent environmental contaminant that binds strongly to human serum albumin (HSA) in the blood. nih.govnsf.gov This binding contributes to its long half-life in the body.
Competitive Binding Mechanism: Research has demonstrated that gamma-cyclodextrin can effectively reverse the binding of PFOA to HSA. nih.govnsf.gov The γ-CD molecule competes with HSA for the PFOA molecule, forming a stable PFOA-γ-CD inclusion complex. nsf.gov This is due to the strong host-guest interaction between PFOA and the hydrophobic cavity of γ-CD. nih.govnsf.gov
Therapeutic Potential: This finding suggests a potential therapeutic application for γ-CD in facilitating the removal of PFOA from the human body, thereby minimizing its toxic effects. nih.govnsf.gov Studies using techniques like nanopore sensing and nuclear magnetic resonance (NMR) have confirmed the ability of γ-CD to "snatch" PFOA molecules from HSA. nih.govnsf.gov
This research highlights the potential of gamma-cyclodextrin in biomedical applications, specifically in the detoxification of persistent organic pollutants.
Future Directions and Grand Challenges in Gamma Cyclodextrin Research
Development of Novel Gamma-Cyclodextrin (B1674603) Derivatives with Enhanced Specificity and Functionality
While native γ-cyclodextrin possesses remarkable properties, its application can be limited by factors such as its specific solubility profile. researchgate.net A primary challenge and a significant area of future research lie in the rational design and synthesis of novel γ-cyclodextrin derivatives. Chemical modification of the hydroxyl groups on the cyclodextrin (B1172386) rim allows for the fine-tuning of its physicochemical properties. mdpi.comnih.gov
Emerging synthetic techniques, including site-specific functionalization, are paving the way for derivatives with improved complexation abilities, enhanced biocompatibility, and targeted release mechanisms. mdpi.com The introduction of various functional groups can drastically alter the parent molecule's characteristics. For instance, hydroxypropylated and methylated derivatives often exhibit increased aqueous solubility. google.comnih.gov Carboxymethylated derivatives can introduce pH-responsive behavior, while other modifications can enhance binding affinity and selectivity for specific guest molecules. nih.govgoogleapis.com The development of such tailored derivatives is crucial for creating highly specific and efficient systems for advanced applications. mdpi.com
| Derivative Class | Substituent Group Examples | Enhanced Properties/Functionality | Potential Applications |
|---|---|---|---|
| Alkylated Ethers | Methyl, Ethyl, Isopropyl | Increased solubility in organic solvents, modified hydrophobicity. google.com | Specialized chemical separations, catalysis. |
| Hydroxyalkylated Ethers | Hydroxyethyl, Hydroxypropyl, Hydroxybutyl | Significantly increased aqueous solubility, reduced toxicity. google.com | Pharmaceutical formulations, particularly for parenteral administration. nih.gov |
| Carboxyalkylated Ethers | Carboxymethyl, Carboxyethyl | pH-dependent solubility and complexation, potential for ionic interactions. googleapis.com | Stimuli-responsive drug delivery systems. |
| Polyamine/Polyamide Derivatives | Spermidine, Spermine | Enhanced binding for nanoparticles, gene delivery capabilities. mdpi.com | Coatings for nanoparticles, non-viral vectors for gene therapy. mdpi.com |
| Cross-linked Polymers | Epichlorohydrin, Diepoxides | Formation of "nanosponges" with high loading capacity, sustained release. mdpi.com | Sustained-release drug formulations, environmental remediation. |
Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding
A deeper understanding of the molecular interactions governing host-guest complexation is fundamental to advancing γ-cyclodextrin applications. The integration of computational modeling with experimental techniques offers a powerful synergy for elucidating these complex mechanisms. mdpi.comacs.org While experimental methods like Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and isothermal titration calorimetry provide invaluable data on complex structure and thermodynamics, they may not fully capture the dynamic nature of these interactions at an atomic level. nih.govacs.org
Computational approaches, such as molecular docking, molecular dynamics (MD) simulations, and quantum-chemical calculations, fill this gap. acs.orgmdpi.com These methods can predict binding affinities, visualize the dynamic process of a guest molecule entering the cyclodextrin cavity, and analyze the non-covalent forces (e.g., van der Waals forces, hydrogen bonding) that stabilize the complex. mdpi.comuni-wuppertal.de This integrated approach allows for a more holistic understanding, where computational predictions can be validated by experimental results, and experimental data can be used to refine and improve computational models. mdpi.comnih.gov This synergy is essential for the rational design of new derivatives and for predicting how they will interact with specific guest molecules.
| Methodology | Type | Key Strengths and Contributions |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Experimental | Provides direct evidence of inclusion and detailed information on the geometry and orientation of the guest within the host cavity in solution. nih.govuni-wuppertal.de |
| X-ray Crystallography | Experimental | Determines the precise three-dimensional structure of host-guest complexes in the solid state. nih.gov |
| Isothermal Titration Calorimetry (ITC) | Experimental | Directly measures the thermodynamic parameters of binding (enthalpy, entropy, and binding constant). nih.gov |
| Molecular Docking | Computational | Predicts the preferred orientation and binding affinity of a guest molecule within the cyclodextrin cavity. mdpi.comnih.gov |
| Molecular Dynamics (MD) Simulations | Computational | Simulates the dynamic behavior of the host-guest complex over time, providing insights into conformational changes and stability. mdpi.comnih.gov |
| Quantum-Chemical Calculations | Computational | Provides a detailed analysis of the electronic structure and energetic aspects of the intermolecular interactions. acs.org |
Exploration of Multifunctional Gamma-Cyclodextrin Systems
The future of γ-cyclodextrin applications extends beyond its role as a simple encapsulating agent. A grand challenge is the design and construction of multifunctional systems where γ-cyclodextrin is a key component in a more complex supramolecular architecture. nih.gov These systems are engineered by combining γ-cyclodextrin with other materials, such as polymers, hydrogels, or nanoparticles, through covalent linkages or self-assembly processes. frontiersin.orgnih.gov
This integration allows for the creation of sophisticated materials with synergistic properties. nih.gov For example, γ-cyclodextrin can be incorporated into polymer chains to create materials with multiple recognition sites for drug loading or environmental remediation. nih.gov In the biomedical field, γ-cyclodextrin-based systems are being designed as "smart" materials that can release an encapsulated guest in response to specific environmental stimuli like changes in pH or temperature. mdpi.com Furthermore, γ-cyclodextrin-based metal-organic frameworks (CD-MOFs) represent a class of highly porous and biocompatible materials with significant potential in drug delivery and catalysis. nih.gov The exploration of these hybrid systems is a key step towards developing next-generation materials for targeted therapies and advanced technological applications. mdpi.comresearchgate.net
| System Type | Description | Key Functionality | Example Application |
|---|---|---|---|
| Stimuli-Responsive Polymers | γ-CD is incorporated into or grafted onto polymer chains that change conformation in response to external signals (e.g., pH, temperature). | Controlled and targeted release of guest molecules. mdpi.com | Drug delivery systems that release their payload specifically at a tumor site, which often has a lower pH than healthy tissue. |
| Self-Assembled Nanoparticles | Amphiphilic γ-CD derivatives self-assemble in aqueous solution to form nanoparticles. nih.gov | Co-delivery of multiple therapeutic agents, enhanced stability of the payload. nih.gov | Cancer therapy, where both a hydrophobic drug (in the cavity) and a hydrophilic drug (on the surface) can be delivered simultaneously. nih.gov |
| Cyclodextrin-based Metal-Organic Frameworks (CD-MOFs) | A crystalline, porous material constructed from γ-CD and metal ions (e.g., potassium ions). nih.gov | Extremely high surface area for guest loading, biocompatibility. nih.gov | High-capacity drug delivery, antimicrobial applications through in-situ synthesis of silver nanoparticles within the framework. nih.gov |
| Hydrogel Networks | γ-CD is cross-linked to form a three-dimensional polymer network that can absorb large amounts of water. | Sustained drug release, encapsulation of a wide range of molecules. mdpi.com | Wound dressings that provide sustained release of antimicrobial agents. |
Addressing Complex Host-Guest Systems and Multi-Component Interactions
While much of the research on cyclodextrins has focused on simple 1:1 host-guest inclusion complexes, there is a growing recognition of the importance and potential of more complex systems. The large cavity of γ-cyclodextrin makes it particularly well-suited to participate in these higher-order interactions. researchgate.net A significant future challenge is to understand, predict, and control these complex equilibria.
These systems can involve stoichiometries other than 1:1, such as a 1:2 complex where one γ-cyclodextrin molecule accommodates two guest molecules, or a 2:1 complex where two cyclodextrin molecules bind to a single guest. researchgate.net Another important area is the study of multicomponent or ternary complexes, where an auxiliary third substance is added to modulate the interaction between the host and the primary guest. nih.gov This third component, which can be an amino acid or an organic acid, can significantly enhance the solubility or stability of the complex through a combination of interactions like hydrogen bonding or electrostatic forces. nih.gov For example, the addition of a surfactant to a γ-CD-guest system can lead to a cooperative effect, forming a ternary complex with unique properties. researchgate.net A thorough understanding of these multi-component interactions is essential for optimizing formulations and designing more effective and sophisticated cyclodextrin-based systems.
| Complex System Type | Stoichiometry (Host:Guest:Auxiliary) | Description | Significance |
|---|---|---|---|
| Higher-Order Binary Complex | 1:2 | A single γ-cyclodextrin host encapsulates two guest molecules simultaneously. This is possible due to the large cavity size. researchgate.net | Allows for co-encapsulation of synergistic molecules or enhanced binding through cooperative effects. |
| Higher-Order Binary Complex | 2:1 | Two γ-cyclodextrin molecules form a capsule around a single, larger guest molecule. researchgate.net | Enables the encapsulation of molecules that are too large or long to fit into a single cyclodextrin cavity. |
| Ternary Complex (Co-inclusion) | 1:1:1 | The γ-cyclodextrin cavity simultaneously includes a primary guest and an auxiliary agent. | The auxiliary agent can act as a "space-filler" to improve the stability of the complex with a smaller primary guest. |
| Ternary Complex (Bridged) | 2:1:1 | An auxiliary agent bridges two cyclodextrin molecules, which in turn each encapsulate a guest molecule. | Can lead to the formation of supramolecular polymers and complex self-assembled structures. |
| Ternary Complex (External Interaction) | 1:1:1 | An auxiliary agent interacts with the portion of the guest molecule protruding from the cyclodextrin cavity or with the cyclodextrin rim itself. nih.gov | Can significantly enhance the solubility and stability of the primary binary complex through synergistic interactions like hydrogen bonding or salt formation. nih.gov |
Q & A
Q. What are the standard enzymatic methods for synthesizing gamma-cyclodextrin (γ-CD) hydrate, and how can reaction conditions be optimized for higher yield?
Gamma-cyclodextrin is enzymatically produced using cyclodextrin glucanotransferase (CGTase), which catalyzes starch conversion into γ-CD. Key parameters for optimization include:
- Substrate pretreatment : High-concentration starch (e.g., 30% w/v) pretreated under swelling conditions (60–70°C) improves enzyme accessibility, increasing γ-CD yield by 15–20% compared to untreated starch .
- Enzyme selection : Thermostable CGTases from Bacillus spp. (e.g., B. macerans) are preferred for their stability at elevated temperatures (60–80°C), enhancing reaction efficiency .
- Additives : Cyclododecanone as a selective complexant increases γ-CD yield by 30–40% by stabilizing the γ-CD-enzyme interaction .
Q. What safety protocols should be followed when handling γ-CD hydrate in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if dust generation is unavoidable .
- Storage : Store in airtight containers in cool (<25°C), dry, and well-ventilated areas away from oxidizers .
- First aid : For eye exposure, irrigate with water for ≥15 minutes and seek medical evaluation. For ingestion, rinse mouth but do not induce vomiting .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for γ-CD hydrate across safety assessments?
Conflicting toxicity profiles (e.g., acute oral toxicity in vs. no data in ) arise from differences in testing protocols:
- In vitro assays : Conduct cytotoxicity tests using human epithelial cell lines (e.g., Caco-2) to assess mucosal irritation potential.
- In vivo models : Use OECD Guideline 423 (acute oral toxicity) with rodent models, noting that γ-CD’s low bioavailability (<5%) minimizes systemic toxicity .
- Dose dependency : Thresholds for respiratory irritation (H335) are >5 mg/m³ via inhalation; ensure exposure remains below this limit .
Q. What advanced analytical techniques are recommended for characterizing γ-CD inclusion complexes with bioactive compounds?
Q. How does the photoremovable template method for γ-CD production compare to traditional enzymatic processes in yield and scalability?
- Photoremovable method : Uses 410-nm light to release γ-CD from a water-soluble template, achieving >90% purity with reduced energy input. However, scalability is limited by template synthesis costs .
- Enzymatic process : Yields 50–60% γ-CD from starch but requires energy-intensive isolation steps (e.g., ultrafiltration). Scalability is proven industrially, with optimized processes yielding ~100 kg/batch .
- Hybrid approach : Combine enzymatic synthesis with photoremovable purification to reduce downstream costs .
Q. In designing experiments to evaluate γ-CD’s impact on carbohydrate absorption, what models are most appropriate?
- In vitro : Simulate digestion using TIM-1 (stomach/small intestine model) with γ-CD (1–5% w/w) to measure starch hydrolysis inhibition via reducing sugar assays .
- In vivo : Randomized crossover trials in healthy adults (n ≥ 12) assessing postprandial glucose (2-h OGTT) and insulin levels. Asp et al. (2006) reported 20–25% reduction in glycemic response with 10 g γ-CD .
- Mechanistic studies : Use Caco-2 monolayers to quantify α-amylase inhibition and glucose transporter (SGLT1/GLUT2) modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
